Cholic acid-cysteine-cyanuric chloride complex
Description
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Properties
Molecular Formula |
C30H44Cl2N4O6S |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1 |
InChI Key |
RWMVHYQWOIGDJF-BWIRBJOJSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of a Cholic Acid-Cysteine-Cyanuric Chloride Complex
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of a novel cholic acid-cysteine-cyanuric chloride tripartite complex. Cholic acid, a primary bile acid, offers a unique steroidal backbone with facial amphiphilicity, making it an attractive scaffold for developing drug delivery systems and other bioactive molecules.[1][2] The incorporation of L-cysteine introduces a reactive thiol group and a chiral amino acid moiety, while the cyanuric chloride acts as a versatile trivalent linker. This guide will elucidate the strategic, stepwise nucleophilic substitution reactions required for the synthesis, followed by a rigorous analytical workflow for the structural confirmation and purity assessment of the resulting conjugate. The protocols and insights provided herein are intended to equip researchers in drug development and materials science with the practical knowledge to synthesize and characterize similar triazine-based bioconjugates.
Introduction: Rationale and Potential Applications
The conjugation of biomolecules to create novel multifunctional constructs is a cornerstone of modern drug development and materials science.[3] Cholic acid, synthesized from cholesterol in the liver, possesses a unique amphiphilic structure, with a hydrophobic steroid nucleus and a hydrophilic face bearing hydroxyl groups.[2][4] This inherent property facilitates interactions with cell membranes and has been exploited in the design of drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[5]
L-cysteine, a sulfur-containing amino acid, provides several key functionalities. Its thiol group is highly reactive and can participate in various conjugation chemistries, while the amino and carboxylic acid groups offer sites for further modification.[6] Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a heterocyclic compound with three reactive chlorine atoms that can be displaced by nucleophiles in a stepwise manner by controlling the reaction temperature.[7][8] This differential reactivity allows for the sequential introduction of different molecules, making it an ideal scaffold for constructing complex molecular architectures.[9]
The cholic acid-cysteine-cyanuric chloride complex, therefore, represents a promising platform for various biomedical applications. The cholic acid moiety can act as a targeting ligand for bile acid transporters, which are overexpressed in certain cancer cells, or as a hydrophobic core for drug encapsulation. The cysteine residue can serve as a point of attachment for other molecules via disulfide bonding or other thiol-specific reactions, and may also enhance biocompatibility. The triazine core provides a stable and rigid linker. Potential applications for this complex and its derivatives include targeted drug delivery, bio-imaging, and the development of novel biomaterials.
Synthetic Strategy and Experimental Protocols
The synthesis of the this compound is achieved through a sequential nucleophilic substitution reaction. The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent, with the first substitution occurring at low temperatures (0-5 °C), the second at room temperature, and the third requiring elevated temperatures.[7][8] This allows for a controlled, stepwise addition of cholic acid and cysteine. The proposed synthetic route involves the initial reaction of cyanuric chloride with cholic acid, followed by the reaction of the resulting dichlorotriazinyl-cholic acid intermediate with L-cysteine.
Materials and Reagents
-
Cholic Acid (≥98% purity)
-
L-Cysteine (≥98% purity)
-
Cyanuric Chloride (≥99% purity)
-
Acetone (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Deionized Water
Synthesis of 2-(cholic acid-24-oxy)-4,6-dichloro-1,3,5-triazine (Intermediate 1)
The first step involves the nucleophilic attack of the carboxylate group of cholic acid on one of the electrophilic carbon atoms of the triazine ring.
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholic acid (1 equivalent) in anhydrous acetone.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution to deprotonate the carboxylic acid of cholic acid, forming the carboxylate nucleophile. Stir the mixture for 15 minutes at room temperature.
-
In a separate flask, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.
-
Cool the cyanuric chloride solution to 0-5 °C using an ice bath.
-
Slowly add the cholic acid/DIPEA solution to the cooled cyanuric chloride solution dropwise over a period of 30 minutes with constant stirring.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, quench the reaction by adding cold deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Intermediate 1 by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10][11]
Synthesis of this compound (Final Product)
The second step involves the nucleophilic substitution of one of the remaining chlorine atoms on Intermediate 1 with the amino group of L-cysteine.
Protocol:
-
Dissolve the purified Intermediate 1 (1 equivalent) in acetone.
-
In a separate flask, dissolve L-cysteine (1.1 equivalents) in a solution of sodium bicarbonate (2.2 equivalents) in deionized water.
-
Add the L-cysteine solution to the solution of Intermediate 1 at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, acidify the reaction mixture to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the precipitate and wash thoroughly with cold deionized water.
-
Dry the solid product under vacuum to yield the this compound.
Diagram of the Synthetic Workflow:
Caption: Stepwise synthesis of the this compound.
Characterization of the Complex
A multi-technique approach is essential for the unambiguous characterization of the synthesized complex and its intermediate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecules and to confirm the formation of new bonds.
Expected Observations:
-
Cholic Acid: Characteristic broad O-H stretching band around 3400 cm⁻¹, C-H stretching of the steroid backbone around 2940 and 2860 cm⁻¹, and a strong C=O stretching of the carboxylic acid at ~1710 cm⁻¹.
-
L-Cysteine: Broad N-H stretching of the amine group around 3000-3400 cm⁻¹, a weak S-H stretching band around 2550 cm⁻¹, and C=O stretching of the carboxylic acid around 1600 cm⁻¹.[12]
-
Cyanuric Chloride: Characteristic C=N stretching vibrations of the triazine ring around 1550-1400 cm⁻¹.
-
Intermediate 1: Disappearance of the carboxylic acid O-H stretch of cholic acid and the appearance of a new ester C=O stretching band at a higher wavenumber (~1760 cm⁻¹). The C=N stretching of the triazine ring will be present.
-
Final Product: The presence of amide N-H bending vibrations around 1540 cm⁻¹ (Amide II band) and C=O stretching (Amide I band) around 1650 cm⁻¹, confirming the formation of the amide bond between the triazine ring and cysteine. The S-H peak of cysteine should be retained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized compounds.[13]
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Cholic Acid | Steroidal protons (0.6-2.5 ppm), H-3, H-7, H-12 (~3.4-4.0 ppm) | C-18 (~12.5 ppm), C-19 (~23.0 ppm), C-3, C-7, C-12 (~68-73 ppm), C-24 (COOH, ~176 ppm)[13] |
| Intermediate 1 | Downfield shift of protons adjacent to the C-24 ester linkage. | Downfield shift of C-24 to ~170-175 ppm. Appearance of triazine carbons (~170-180 ppm). |
| Final Product | Appearance of cysteine α-H (~4.5 ppm) and β-CH₂ protons (~3.0 ppm). | Appearance of cysteine α-C (~55 ppm) and β-C (~28 ppm). Distinct signals for the substituted and unsubstituted carbons of the triazine ring. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[14]
Expected Molecular Ions (m/z):
-
Intermediate 1: [M+H]⁺ corresponding to the molecular weight of cholic acid + cyanuric chloride - HCl.
-
Final Product: [M+H]⁺ corresponding to the molecular weight of Intermediate 1 + cysteine - HCl.
Fragmentation Analysis:
The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information. For the final product, characteristic fragmentation would involve the cleavage of the ester bond linking cholic acid and the amide bond linking cysteine to the triazine core.[14][15]
Diagram of the Characterization Workflow:
Caption: Analytical workflow for the characterization of the synthesized complex.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability and phase behavior of the synthesized complex. This information is particularly relevant for applications in drug delivery, where the material may be subjected to various processing conditions.
Conclusion
This technical guide has outlined a comprehensive and logical approach for the synthesis and characterization of a this compound. By leveraging the temperature-dependent reactivity of cyanuric chloride, a stepwise and controlled synthesis can be achieved. The detailed analytical workflow, incorporating FTIR, NMR, and mass spectrometry, provides a robust framework for the structural elucidation and purity assessment of the final product. The methodologies described herein are anticipated to be a valuable resource for researchers engaged in the design and development of novel bioconjugates for a range of applications in the pharmaceutical and biomedical fields.
References
- 1. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of bile acid dimers linked with 1,2,3-triazole and bis-beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine | MDPI [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of a Cholic Acid-Cysteine-Cyanuric Chloride Conjugate
This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of a novel conjugate linking cholic acid and L-cysteine via a cyanuric chloride scaffold. This document is intended for researchers, scientists, and professionals in drug development who are interested in the design and analysis of targeted drug delivery systems, biomaterials, and other advanced molecular architectures. We will delve into the rationale behind the synthetic strategy and explore the application of various spectroscopic techniques to elucidate and confirm the structure of the final conjugate.
Strategic Imperative: The Rationale for Conjugation
The conjugation of disparate molecular entities onto a central scaffold is a powerful strategy in modern chemistry and drug development. In this context, the selection of cholic acid, L-cysteine, and cyanuric chloride is deliberate, aiming to create a multifunctional molecule with unique properties.
-
Cholic Acid: A primary bile acid, its inherent facial amphiphilicity and recognition by bile acid transporters in the gastrointestinal tract make it an attractive moiety for enhancing the oral bioavailability and hepatobiliary targeting of conjugated molecules.
-
L-Cysteine: This amino acid introduces a reactive thiol group, which can be utilized for further functionalization, such as linking to other molecules or surfaces through thiol-ene "click" chemistry or disulfide bond formation. Its presence also imparts specific chirality and potential biocompatibility to the conjugate.
-
Cyanuric Chloride: A versatile and cost-effective trifunctional linker. The three chlorine atoms on the 1,3,5-triazine ring exhibit differential reactivity to nucleophilic substitution based on temperature. This chemoselectivity allows for a controlled, stepwise introduction of different nucleophiles, making it an ideal scaffold for building complex, non-symmetrical molecules.[1]
The resulting conjugate, therefore, holds potential as a platform for targeted drug delivery, where the cholic acid moiety acts as a targeting ligand, the cysteine provides a point of attachment for a therapeutic payload, and the triazine core serves as a stable linker.
Synthesis of the Cholic Acid-Cysteine-Cyanuric Chloride Conjugate: A Stepwise Approach
The synthesis of the target conjugate relies on the temperature-dependent reactivity of cyanuric chloride. The general principle is that the first chlorine is displaced at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[2] This allows for a controlled, sequential addition of our desired nucleophiles. In this proposed synthesis, we will first react cholic acid with cyanuric chloride, followed by the addition of L-cysteine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target conjugate.
Detailed Experimental Protocol
Step 1: Synthesis of the Cholic Acid-Dichlorotriazine Intermediate
-
Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone and cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate flask, dissolve cholic acid (1 equivalent) and sodium bicarbonate (1.1 equivalents) in a mixture of acetone and water.
-
Slowly add the cholic acid solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5°C.
-
Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any inorganic salts, and the solvent removed under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography.
Causality: The low temperature is crucial to ensure monosubstitution. The carboxylate of cholic acid is the primary nucleophile that will attack the triazine ring. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid of cholic acid, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
Step 2: Synthesis of the Final Cholic Acid-Cysteine-Cyanuric Chloride Conjugate
-
Dissolve the cholic acid-dichlorotriazine intermediate (1 equivalent) in a suitable solvent mixture such as acetone/water.
-
In a separate flask, dissolve L-cysteine (1 equivalent) and sodium bicarbonate (1.1 equivalents) in water.
-
Add the L-cysteine solution to the intermediate solution and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours, again monitoring by TLC.
-
Upon completion, the product can be isolated by adjusting the pH to precipitate the product, followed by filtration and washing. Further purification can be done by recrystallization or chromatography.
Causality: Increasing the temperature to room temperature provides the necessary energy to overcome the higher activation barrier for the second substitution. The primary amine of cysteine is a stronger nucleophile than the thiol under these conditions and will preferentially react with the dichlorotriazine intermediate.
Spectroscopic Elucidation of the Conjugate Structure
A multi-technique spectroscopic approach is essential to unequivocally confirm the structure of the synthesized conjugate.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for monitoring the reaction progress and confirming the presence of the triazine ring.
-
Experimental Protocol: Samples are dissolved in a suitable solvent (e.g., ethanol or acetonitrile) and their absorbance spectra are recorded from 200-400 nm.
-
Expected Results: The 1,3,5-triazine ring exhibits characteristic absorption bands in the UV region.[3][4][5] The substitution of chlorine atoms with the chromophoric cholic acid and cysteine moieties is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent cyanuric chloride.
| Compound | Expected λmax (nm) | Notes |
| Cyanuric Chloride | ~240 nm | Reference spectrum. |
| Cholic Acid-Dichlorotriazine | Shifted to longer wavelength | Substitution with cholic acid. |
| Final Conjugate | Further shift | Addition of the cysteine moiety. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is invaluable for identifying the key functional groups present in the starting materials and the final product.
-
Experimental Protocol: Spectra are typically recorded using KBr pellets or as a thin film on a salt plate.
-
Expected Results: The disappearance of starting material peaks and the appearance of new characteristic peaks will confirm the formation of the conjugate.
| Functional Group | Wavenumber (cm⁻¹) | Expected Observation in Final Conjugate |
| O-H (Cholic Acid) | 3500-3200 (broad) | Present |
| C=O (Carboxylic Acid, Cholic Acid) | ~1700 | Absent (replaced by amide linkage) |
| C=N (Triazine Ring) | 1550-1450 | Present and characteristic of substituted triazines.[6][7] |
| N-H (Amide) | 3400-3200 | Present |
| C=O (Amide I) | ~1650 | Present |
| N-H bend (Amide II) | ~1550 | Present (may overlap with triazine peaks) |
| S-H (Cysteine) | 2600-2550 | Present (if unreacted) or absent if involved in disulfide bonding. |
| C-Cl (Cyanuric Chloride) | 850-800 | Intensity should decrease significantly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation, providing information on the connectivity of atoms.
-
Experimental Protocol: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, and 2D NMR (like COSY and HSQC) experiments are performed.
-
Expected Results:
-
¹H NMR: The complex steroid backbone of cholic acid will show a series of multiplets in the upfield region (0.5-4.0 ppm).[8][9] The protons of the cysteine moiety will also be visible. The appearance of an amide N-H proton signal (typically downfield, ~7-9 ppm) will be a key indicator of conjugate formation.
-
¹³C NMR: The carbon signals of the cholic acid steroid core will be present.[10][11] Critically, the carbons of the triazine ring will appear in the highly deshielded region (typically 165-175 ppm). The disappearance of the cholic acid carboxylic acid carbon (~175-180 ppm) and the appearance of a new amide carbonyl carbon will confirm the linkage.
-
| Moiety | Expected ¹H Chemical Shifts (ppm) | Expected ¹³C Chemical Shifts (ppm) |
| Cholic Acid Steroid Protons | 0.5 - 4.0 | 10 - 75 |
| Cysteine α-H and β-H₂ | 3.0 - 4.5 | ~40-60 |
| Amide N-H | 7.0 - 9.0 | - |
| Triazine Carbons | - | 165 - 175 |
| Amide Carbonyl | - | ~170 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the final conjugate and can provide structural information through fragmentation patterns.
-
Experimental Protocol: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass and confirming the elemental composition.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the conjugate. The experimentally determined mass should match the calculated theoretical mass. Tandem MS (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern can provide further structural confirmation.[1][12][13] For instance, cleavage of the amide bond between cholic acid and the triazine ring would be an expected fragmentation pathway.
Caption: Workflow for spectroscopic confirmation of the conjugate.
Conclusion
The strategic combination of cholic acid, L-cysteine, and cyanuric chloride offers a pathway to novel, multifunctional conjugates with significant potential in various biomedical applications. The success of this endeavor is critically dependent on a robust and logical synthetic strategy, leveraging the temperature-dependent reactivity of cyanuric chloride. Furthermore, a comprehensive suite of spectroscopic techniques, including UV-Vis, FTIR, NMR, and Mass Spectrometry, is indispensable for the rigorous confirmation of the conjugate's structure. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the analysis of such complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize and confidently characterize this and similar triazine-based conjugates.
References
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. research.monash.edu [research.monash.edu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine conjugated cholic acid (CHEBI:181248) [ebi.ac.uk]
- 7. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and spectroscopic analysis of modified bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of semi-empirical MS/MS library with characteristic features for the annotation of novel amino acid-conjugated bile acids - Analyst (RSC Publishing) DOI:10.1039/D3AN01237A [pubs.rsc.org]
- 13. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biophysical Properties of Cholic Acid-Cysteine-Cyanuric Chloride Adducts
Abstract
This technical guide provides a comprehensive overview of the synthesis, biophysical properties, and potential applications of a novel class of biomaterials: cholic acid-cysteine-cyanuric chloride adducts. These adducts represent a fascinating convergence of a naturally occurring bile acid (cholic acid), an essential amino acid (L-cysteine), and a versatile chemical linker (cyanuric chloride). The unique amphiphilic nature of cholic acid, combined with the reactive thiol group of cysteine and the trifunctional connectivity of cyanuric chloride, gives rise to molecules with a strong propensity for self-assembly into supramolecular structures, including hydrogels. This guide is intended for researchers, scientists, and drug development professionals interested in the design and characterization of novel biomaterials for applications in drug delivery, tissue engineering, and diagnostics. We will delve into the synthetic strategies, detailed biophysical characterization techniques, and a forward-looking perspective on the utility of these adducts.
Introduction: The Rationale for Cholic Acid-Cysteine-Cyanuric Chloride Adducts
The field of biomaterials is continually in search of novel molecules that are biocompatible, biodegradable, and possess tunable physicochemical properties. Cholic acid, a primary bile acid, is an attractive starting material due to its rigid steroidal backbone and distinct facial amphiphilicity, with a hydrophobic convex side and a hydrophilic concave side. This inherent amphiphilicity drives the self-assembly of cholic acid and its derivatives into micelles and other ordered aggregates in aqueous environments[1][2].
L-cysteine, a sulfur-containing amino acid, offers several key features. Its thiol group is highly nucleophilic and can participate in a variety of conjugation reactions.[3] Furthermore, the presence of both an amine and a carboxylic acid group provides additional sites for chemical modification and imparts pH-responsiveness to the resulting molecule. The conjugation of cysteine to polymers has been shown to enhance mucoadhesion and tissue adhesion, properties that are highly desirable for localized drug delivery.[4]
Cyanuric chloride is a trifunctional linker molecule that allows for the sequential and controlled reaction with nucleophiles.[5] This property is particularly advantageous for creating well-defined molecular architectures. By reacting cyanuric chloride with cholic acid and cysteine, we can create a library of adducts with varying stoichiometry and connectivity, thereby fine-tuning their self-assembly behavior and material properties.
This guide will explore the synthesis of these adducts, their propensity to form hydrogels through self-assembly, the critical techniques for characterizing their biophysical properties, and their potential as advanced functional biomaterials.
Synthesis and Purification of Cholic Acid-Cysteine-Cyanuric Chloride Adducts
The synthesis of cholic acid-cysteine-cyanuric chloride adducts can be approached through a sequential nucleophilic substitution strategy, taking advantage of the differential reactivity of the chlorine atoms on the cyanuric chloride ring at different temperatures. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process to control the stoichiometry and final structure of the adduct.
Step 1: Synthesis of a Mono-substituted Cholic Acid-Cyanuric Chloride Intermediate
The first step involves the reaction of cholic acid with cyanuric chloride. The carboxylic acid of cholic acid can be activated to react with one of the chlorine atoms on the cyanuric chloride ring.
Step 2: Conjugation of L-Cysteine to the Intermediate
The second step involves the reaction of the mono-substituted cholic acid-cyanuric chloride intermediate with L-cysteine. The nucleophilic thiol group of cysteine is expected to react with one of the remaining chlorine atoms on the triazine ring.
Caption: Proposed two-step synthesis of the adduct.
Detailed Experimental Protocol
The following is a generalized protocol based on established methods for similar conjugation chemistries.[5][6]
Materials:
-
Cholic Acid
-
Cyanuric Chloride
-
L-Cysteine
-
Triethylamine (TEA)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate
-
Hydrochloric Acid
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Protocol:
-
Preparation of Activated Cholic Acid:
-
Dissolve cholic acid (1 equivalent) and cyanuric chloride (1.1 equivalents) in anhydrous acetone in separate flasks.
-
Cool both solutions to 0-5 °C in an ice bath.
-
To the cholic acid solution, add triethylamine (1.1 equivalents) dropwise with stirring.
-
-
Formation of the Intermediate:
-
Slowly add the activated cholic acid solution to the cyanuric chloride solution at 0-5 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Conjugation with L-Cysteine:
-
In a separate flask, dissolve L-cysteine (1 equivalent) in a minimal amount of aqueous sodium bicarbonate solution.
-
Slowly add the L-cysteine solution to the reaction mixture containing the intermediate.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the crude product and wash with water.
-
Dry the crude product under vacuum.
-
Purify the final adduct using silica gel column chromatography.
-
Characterization of the Adduct
The successful synthesis and purity of the cholic acid-cysteine-cyanuric chloride adduct should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent linkages and the final structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the adduct.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Biophysical Properties: Self-Assembly and Hydrogelation
The unique molecular architecture of the cholic acid-cysteine-cyanuric chloride adduct is expected to drive its self-assembly in aqueous media, potentially leading to the formation of hydrogels.
Driving Forces for Self-Assembly
The self-assembly process is governed by a delicate balance of non-covalent interactions:
-
Hydrophobic Interactions: The steroidal backbone of cholic acid is hydrophobic and will tend to aggregate to minimize contact with water.
-
Hydrogen Bonding: The hydroxyl groups on cholic acid, as well as the amide and carboxylic acid groups from cysteine, can form extensive hydrogen bond networks.
-
π-π Stacking: The triazine ring of cyanuric chloride can participate in π-π stacking interactions, further stabilizing the self-assembled structures.
Caption: Schematic of the self-assembly process.
Critical Aggregation Concentration (CAC)
Below a certain concentration, the adduct molecules will exist as unimers. As the concentration increases, they will begin to self-assemble into aggregates. The concentration at which this occurs is known as the Critical Aggregation Concentration (CAC). For bile acid derivatives, this value is analogous to the critical micelle concentration (CMC) of traditional surfactants.[1][7]
3.2.1. Protocol for CAC Determination using Pyrene Fluorescence Probe
-
Prepare a stock solution of the adduct in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a series of dilutions of the adduct stock solution.
-
Add a small aliquot of a pyrene solution in acetone to each dilution to achieve a final pyrene concentration of ~1 µM.
-
Incubate the solutions for 24 hours to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the adduct concentration.
-
The CAC is determined from the inflection point of the resulting sigmoidal curve.
Hydrogel Formation and Characterization
At concentrations above the CAC, the self-assembled structures can entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.
3.3.1. Minimal Gelation Concentration (MGC)
The MGC is the lowest concentration of the adduct required to form a stable hydrogel that does not flow upon inversion of the vial.[8]
3.3.2. Protocol for MGC Determination
-
Prepare a series of adduct solutions in vials with varying concentrations.
-
Heat and sonicate the solutions to ensure complete dissolution.
-
Allow the solutions to cool to room temperature and stand undisturbed for 24 hours.
-
Invert the vials to observe if a stable gel has formed.
-
The MGC is the lowest concentration at which the sample remains as a solid gel.
Advanced Biophysical Characterization
A thorough understanding of the biophysical properties of the cholic acid-cysteine-cyanuric chloride adduct hydrogels requires a suite of advanced characterization techniques.
Rheological Properties
Rheology is the study of the flow and deformation of matter and is essential for characterizing the mechanical properties of hydrogels.[9]
4.1.1. Protocol for Rheological Measurements
-
Sample Preparation: Prepare a hydrogel of the adduct at a concentration above its MGC.
-
Instrumentation: Use a rotational rheometer with a parallel plate or cone-plate geometry.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep within the LVER to characterize the frequency-dependent viscoelastic properties of the hydrogel. A stable hydrogel will exhibit a G' that is significantly higher than G'' and is largely independent of frequency.
-
Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to assess the stability of the hydrogel network.
| Rheological Parameter | Description | Expected Value for a Stable Hydrogel |
| Storage Modulus (G') | Represents the elastic component of the material. | High and relatively constant |
| Loss Modulus (G'') | Represents the viscous component of the material. | Low and significantly smaller than G' |
| Loss Tangent (tan δ) | The ratio of G''/G'. | << 1 |
Morphological Analysis
The morphology of the self-assembled structures within the hydrogel can be visualized using high-resolution microscopy techniques.
4.2.1. Transmission Electron Microscopy (TEM)
TEM can provide detailed information about the size and shape of the nanofibers that form the hydrogel network.
4.2.2. Protocol for TEM Imaging
-
Sample Preparation: Dilute a sample of the hydrogel with deionized water.
-
Grid Preparation: Place a drop of the diluted sample onto a carbon-coated copper grid and allow it to sit for 1-2 minutes.
-
Staining: Wick away the excess liquid and add a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid).
-
Drying: After 1-2 minutes, wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope.
Potential Applications in Drug Delivery
The self-assembling nature and potential biocompatibility of cholic acid-cysteine-cyanuric chloride adducts make them promising candidates for drug delivery systems.[10][11][12]
Encapsulation and Release of Hydrophobic Drugs
The hydrophobic domains formed by the cholic acid moieties within the hydrogel network can serve as reservoirs for the encapsulation of poorly water-soluble drugs. The release of the drug can be controlled by the degradation of the hydrogel or by diffusion through the polymer network.
Stimuli-Responsive Drug Release
The presence of the cysteine moiety with its carboxylic acid and amine groups suggests that the hydrogels may be pH-responsive. Changes in pH could alter the ionization state of these groups, leading to changes in the hydrogel structure and a triggered release of the encapsulated drug.
Caption: Stimuli-responsive drug release mechanism.
Protocol for In Vitro Drug Release Study
-
Drug Loading: Prepare a hydrogel of the adduct in the presence of the drug to be encapsulated.
-
Release Study Setup: Place a known amount of the drug-loaded hydrogel in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a known volume of a release medium (e.g., PBS at 37 °C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Safety and Biocompatibility Considerations
While cholic acid and cysteine are endogenous molecules, the introduction of cyanuric chloride as a linker necessitates a thorough evaluation of the adduct's cytotoxicity. Cyanuric chloride itself is known to be an irritant and can be toxic.[13][14] The hydrolysis of any unreacted chlorine atoms on the triazine ring could also lead to the formation of hydrochloric acid. Therefore, rigorous purification of the final adduct is crucial.
Cytotoxicity Assessment
The in vitro cytotoxicity of the cholic acid-cysteine-cyanuric chloride adduct should be evaluated using standard cell viability assays, such as the MTT or MTS assay, on relevant cell lines.[15]
Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the adduct for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Conclusion and Future Directions
The cholic acid-cysteine-cyanuric chloride adduct represents a promising new class of self-assembling biomaterials with tunable properties. The combination of a biocompatible bile acid, a functional amino acid, and a versatile linker allows for the creation of supramolecular hydrogels with significant potential in drug delivery and tissue engineering.
Future research should focus on:
-
Synthesis of a library of adducts: Varying the stoichiometry of the reactants and the reaction conditions to create a range of materials with different properties.
-
In-depth characterization: A comprehensive study of the biophysical properties of these adducts, including their response to various stimuli.
-
In vivo evaluation: Assessing the biocompatibility, biodegradability, and efficacy of these materials in animal models.
This technical guide provides a foundational framework for the synthesis, characterization, and application of cholic acid-cysteine-cyanuric chloride adducts. It is our hope that this will inspire further research and development in this exciting area of biomaterials science.
References
- 1. Formation of molecular hydrogels from a bile acid derivative and selected carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Influence of Bile Acids in Hydrogel Pharmaceutical Formulations on Dissolution Rate and Permeation of Clindamycin Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
In Vitro Stability of Cholic Acid-Cysteine-Cyanuric Chloride Complex: An In-depth Technical Guide
Introduction: A Tripartite Conjugate for Advanced Drug Delivery
In the landscape of modern drug development, the targeted and efficient delivery of therapeutic agents remains a paramount challenge. Conjugate chemistry has emerged as a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. This guide focuses on a novel tripartite conjugate, the cholic acid-cysteine-cyanuric chloride complex, a promising scaffold for targeted drug delivery. Cholic acid, a primary bile acid, is exploited for its ability to engage with bile acid transporters, offering a pathway for oral absorption and targeted delivery to hepatocytes.[1][2][3][4] Cysteine, a thiol-containing amino acid, provides a versatile attachment point for therapeutic payloads through stable thioether linkages.[5][6] The cyanuric chloride core serves as a trifunctional linker, covalently connecting the cholic acid targeting moiety and the cysteine handle.
The stability of this conjugate is a critical determinant of its therapeutic efficacy and safety. Degradation of the complex can lead to premature release of the payload, loss of targeting specificity, and the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the in vitro stability of the this compound, detailing its synthesis, potential degradation pathways, and a rigorous experimental framework for its stability assessment.
Synthesis of the this compound
The synthesis of the this compound is a stepwise process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride ring. The reaction is typically performed in a controlled pH and temperature environment to achieve selective substitution.
A plausible synthetic route involves a two-step nucleophilic aromatic substitution. First, the more reactive chlorine atom of cyanuric chloride is substituted by the amino group of L-cysteine methyl ester under mildly basic conditions at low temperatures (0-5°C). The ester protection on cysteine prevents unwanted side reactions involving its carboxyl group. In the second step, the hydroxyl group of cholic acid, typically activated as an alkoxide, displaces a second chlorine atom at a moderately elevated temperature. The final chlorine atom can be quenched or used for further conjugation. The methyl ester of cysteine is then hydrolyzed to yield the final complex.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Assessment of Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of a novel cholic acid-cysteine-cyanuric chloride (CA-Cys-CC) conjugate. As novel biomaterials and drug delivery vehicles are developed, a rigorous and early evaluation of their interaction with biological systems is paramount. Cytotoxicity testing serves as a critical initial screening step to identify potential adverse cellular effects, ensuring that only compounds with a favorable safety profile advance in the development pipeline.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and detailed protocols necessary for a robust preliminary evaluation. We will delve into the selection of appropriate cell lines, describe validated assays for measuring metabolic activity and membrane integrity, and provide a framework for data analysis and interpretation, adhering to principles outlined in international standards such as ISO 10993-5.[1][2][3][4]
Introduction: The Rationale for Cytotoxicity Screening
The conjugation of cholic acid, a naturally occurring bile acid, with cysteine and cyanuric chloride creates a novel amphiphilic molecule with potential applications in drug delivery and biomaterials. Bile acids and their derivatives are known to exhibit a range of biological activities, including cytotoxic effects that can be harnessed for therapeutic purposes, such as in anticancer drug design.[5][6][7][8] Cysteine is a crucial amino acid involved in cellular growth and redox homeostasis.[9][10][11] Conversely, cyanuric chloride is a reactive compound known to be a skin and respiratory irritant with acute toxicity.[12][13][14][15] Given the bioactive and potentially toxic nature of its constituent parts, a preliminary cytotoxicity assessment of the CA-Cys-CC conjugate is a non-negotiable first step.
This initial screen is designed to answer a fundamental question: At what concentration does this compound begin to exert toxic effects on living cells? The answer, often expressed as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of potency and a critical data point for go/no-go decisions in a project's lifecycle.
Strategic Experimental Design
A robust cytotoxicity assessment is not merely the execution of a single assay but a thoughtfully designed experiment that employs multiple, complementary methods to build a cohesive picture of a compound's cellular impact.
The Principle of Orthogonal Assays
To ensure the trustworthiness of our findings, we will employ two distinct but complementary assays. This approach provides a self-validating system; if two assays measuring different cellular endpoints (e.g., metabolic activity vs. membrane integrity) yield congruent results, our confidence in the data increases significantly.
-
Metabolic Viability Assessment: The MTT assay will serve as our primary screening tool. It measures the activity of mitochondrial dehydrogenases, which is proportional to the number of metabolically active, viable cells.[16][17][18][19]
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) assay will be our secondary, confirmatory method. It quantifies the amount of LDH released from cells with damaged plasma membranes, a hallmark of cytotoxicity and cell death.[20][21][22]
Rationale for Cell Line Selection
The choice of cell line is critical and should be guided by the intended application of the CA-Cys-CC conjugate.[23][24][25] For a preliminary screen, a dual-cell line strategy is often most informative:
-
Representative Target Cell Line: A cell line relevant to the conjugate's proposed application. For instance, if CA-Cys-CC is intended as a carrier for an anti-cancer drug targeting colon cancer, the HCT116 (human colon carcinoma) cell line would be an appropriate choice.[7]
-
Non-Target/Control Cell Line: A "normal," non-cancerous cell line to assess baseline toxicity and potential for therapeutic selectivity. The HEK293 (human embryonic kidney) cell line is a robust and commonly used model for this purpose.
This strategy allows us to ask a more nuanced question: Does the compound exhibit preferential toxicity toward the target cells over non-target cells?
Compound Handling and Dose-Response
The CA-Cys-CC conjugate should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5%).
A dose-response curve will be generated by treating cells with a serial dilution of the compound. A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is recommended to cover a broad concentration range and accurately determine the IC50 value.
Visualization of Experimental Workflow
A clear and logical workflow is essential for reproducible results. The following diagram outlines the key stages of the preliminary cytotoxicity assessment.
Caption: High-level workflow for the preliminary cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Adherence to aseptic technique is mandatory for all cell culture procedures.
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Preparation: Culture HCT116 and HEK293 cells under standard conditions (37°C, 5% CO2) in their recommended growth medium. Harvest cells at 80-90% confluency using trypsin.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (10,000 cells/well).
-
Adherence: Incubate the plates for 24 hours to allow cells to adhere and resume exponential growth.
-
Compound Dilution: Prepare a 2X working solution for each concentration of the CA-Cys-CC conjugate by diluting the stock solution in a fresh culture medium. Also, prepare a 2X vehicle control (DMSO in medium at the highest concentration used) and a medium-only control.
-
Treatment: Carefully remove 100 µL of the old medium from each well and add 100 µL of the appropriate 2X working solution to the cells, resulting in a 1X final concentration.
-
Incubation: Return the plates to the incubator for a defined exposure period (typically 24 or 48 hours).
Protocol 2: MTT Assay for Metabolic Viability
This protocol should be performed after the treatment incubation period. The principle relies on the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[16][17][18][26]
Caption: Mechanism of the MTT colorimetric assay.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]
-
Add MTT: Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17][26]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Assay for Membrane Integrity
This assay should be performed on a parallel plate to the MTT assay. The principle is based on measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[21][22]
Caption: Mechanism of the LDH cytotoxicity assay.
-
Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[21]
-
Collect Supernatant: After the treatment incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]
Data Analysis and Interpretation
Calculations
For both assays, raw absorbance values must be corrected by subtracting the average absorbance of the background control wells (medium only).
MTT Assay - % Viability: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
LDH Assay - % Cytotoxicity: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
Data Presentation and IC50 Determination
The calculated data should be plotted in a dose-response curve with the compound concentration on the x-axis (log scale) and the % Viability or % Cytotoxicity on the y-axis. The IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect (e.g., 50% viability), can then be determined using non-linear regression analysis in software like GraphPad Prism or specialized Excel add-ins.[27][28][29][30][31]
Table 1: Example Data Summary for CA-Cys-CC Cytotoxicity
| Cell Line | Assay | Endpoint | IC50 Value (µM) |
| HCT116 | MTT | Metabolic Viability | 25.4 |
| LDH | Membrane Integrity | 28.1 | |
| HEK293 | MTT | Metabolic Viability | 85.2 |
| LDH | Membrane Integrity | 91.5 |
Interpretation of Results
The hypothetical data in Table 1 would lead to several key insights:
-
Assay Congruence: The IC50 values obtained from the MTT and LDH assays are in close agreement for each cell line, strengthening the validity of the results.
-
Potency: The CA-Cys-CC conjugate demonstrates cytotoxic effects in the low micromolar range against the HCT116 colon cancer cell line.
-
Selectivity: The compound is approximately 3-4 times more toxic to the HCT116 cancer cells than to the non-cancerous HEK293 cells, suggesting a potential therapeutic window. This selectivity is a desirable characteristic for a candidate therapeutic agent.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity assessment of cholic acid-cysteine-cyanuric chloride conjugates. By employing orthogonal assays and a dual-cell line strategy, this framework provides reliable, actionable data to guide the early stages of drug development.
A finding of potent and selective cytotoxicity, as illustrated in the example, would warrant further investigation. Subsequent steps could include:
-
Time-course studies: Assessing cytotoxicity at different exposure times (e.g., 12, 48, 72 hours).
-
Mechanism of Action studies: Investigating the mode of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining or caspase activity assays.[32]
-
Screening in a broader panel of cell lines: To confirm selectivity and identify other potential target tissues.
Conversely, if the compound shows high toxicity against both cell lines at low concentrations, it may indicate a general cytotoxic mechanism, potentially halting further development for systemic applications but opening avenues for use as a potent, localized agent. This preliminary screen is, therefore, an indispensable tool for making informed, data-driven decisions.
References
- 1. blog.johner-institute.com [blog.johner-institute.com]
- 2. gba-group.com [gba-group.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New highly toxic bile acids derived from deoxycholic acid, chenodeoxycholic acid and lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death [frontiersin.org]
- 11. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bds.berkeley.edu [bds.berkeley.edu]
- 27. Star Republic: Guide for Biologists [sciencegateway.org]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. m.youtube.com [m.youtube.com]
- 32. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
A Guide to the Mechanistic Formation of Cholic Acid-Cysteine-Cyanuric Chloride Complexes: Synthesis, Control, and Characterization
An in-depth technical guide prepared for researchers, scientists, and drug development professionals.
This document provides a detailed exploration of the synthetic pathway and mechanistic principles underlying the formation of a tripartite complex involving cholic acid, L-cysteine, and cyanuric chloride. As a Senior Application Scientist, this guide is structured to deliver not just a protocol, but a foundational understanding of the reaction dynamics, empowering researchers to rationally design and troubleshoot similar conjugation strategies. We will delve into the unique properties of each component and elucidate the controlled, stepwise nature of the synthesis, which is critical for achieving a high-yield, well-defined final product.
Introduction: The Strategic Selection of Components
The convergence of cholic acid, cysteine, and cyanuric chloride into a single molecular entity is a strategic design aimed at creating novel biomaterials or drug delivery systems. Each component serves a distinct and vital purpose.
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): The Versatile Scaffolding Agent. Cyanuric chloride is a heterocyclic aromatic molecule widely employed as a cost-effective and highly efficient linker or scaffold in organic synthesis.[1][2] Its utility stems from the three reactive chlorine atoms attached to the triazine ring.[3] A crucial feature of this molecule is the differential reactivity of these chlorines, which can be selectively substituted by nucleophiles in a stepwise manner by carefully controlling the reaction temperature.[4][5] This property allows for the sequential introduction of different molecules, forming a precisely assembled complex.[5]
-
L-Cysteine: The Bifunctional Nucleophilic Linker. Cysteine is a unique amino acid containing two potent nucleophilic centers: a primary amine (-NH₂) and a thiol (-SH) group. This bifunctionality allows it to act as a bridge in complex molecular architectures. The relative nucleophilicity of these groups is pH-dependent, offering another layer of control during synthesis. Conjugating polymers and molecules with cysteine has been shown to enhance properties like mucoadhesion, making it a valuable component in drug delivery design.[6]
-
Cholic Acid: The Bioactive Targeting Moiety. As a primary bile acid synthesized in the liver, cholic acid and its derivatives are integral to lipid digestion and absorption.[7] Crucially, they are recognized and transported by specific bile acid transporters, such as the Apical Sodium-dependent Bile Acid Transporter (ASBT), which are highly expressed in the terminal ileum and liver cells (hepatocytes).[8][9] Conjugating a therapeutic agent or a larger molecular system to cholic acid can thus facilitate targeted delivery to the liver or enhance oral absorption.[8][10][11]
The Core Mechanism: Temperature-Controlled Stepwise Nucleophilic Aromatic Substitution
The formation of the cholic acid-cysteine-cyanuric chloride complex is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient triazine ring makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by nucleophiles. The key to a successful synthesis is exploiting the decreasing reactivity of the chlorine atoms with each successive substitution.
The generally accepted empirical rule for this reaction is as follows:
-
First Substitution: Occurs at low temperatures, typically 0–5 °C .
-
Second Substitution: Requires moderate temperatures, often around room temperature (20–40 °C) .
-
Third Substitution: Necessitates higher temperatures, often >60 °C , to proceed at a reasonable rate.[12][13]
This temperature dependence allows for the ordered and selective introduction of different nucleophiles.
The following diagram illustrates the logical workflow for the sequential conjugation.
Caption: Stepwise synthesis of the target complex via temperature control.
Detailed Mechanistic Breakdown & Experimental Protocol
This section provides both the rationale and a practical, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with in-process checks and characterization points.
In this initial step, the most reactive chlorine atom of cyanuric chloride is substituted by the primary amine of L-cysteine. This reaction is conducted at 0-5 °C to ensure mono-substitution.
-
Causality and Experimental Choice:
-
Temperature (0-5 °C): Maintaining a low temperature is the most critical parameter to prevent di-substitution, where a second molecule of cysteine could react.[14]
-
Nucleophile: The primary amine of cysteine is a stronger nucleophile than its thiol group under the slightly basic conditions used, leading to the formation of a stable C-N bond.
-
Solvent (Acetone/Water): Acetone is used to dissolve the organic reactants (cyanuric chloride and cysteine), while water is used to dissolve the inorganic base.
-
Base (K₂CO₃ or NaHCO₃): A mild base is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[15] Without this, the generated HCl would protonate the amine group of unreacted cysteine, rendering it non-nucleophilic and halting the reaction.
-
-
Reagent Preparation:
-
Dissolve cyanuric chloride (1.0 eq.) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve L-cysteine (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) in a mixture of 30 mL acetone and 20 mL distilled water.
-
-
Reaction Execution:
-
Cool the cyanuric chloride solution to 0 °C in an ice-water bath.
-
Add the L-cysteine solution dropwise to the stirring cyanuric chloride solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir vigorously at 0-5 °C for an additional 4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (8:2 v/v). The disappearance of the cyanuric chloride spot and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, pour the mixture into 500 mL of crushed ice with constant stirring.
-
The white precipitate of the dichlorotriazinyl-cysteine intermediate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.
-
The dichlorotriazinyl-cysteine intermediate is now reacted with cholic acid. The temperature is raised to room temperature to enable the substitution of the second, less reactive chlorine atom.
-
Causality and Experimental Choice:
-
Temperature (Room Temperature): Elevating the temperature provides the necessary activation energy to substitute the second chlorine atom. This temperature is generally insufficient to affect the third chlorine, maintaining selectivity.[13]
-
Nucleophile: The hydroxyl groups of cholic acid act as nucleophiles. The secondary hydroxyls at C-3, C-7, and C-12 are potential reaction sites. Steric hindrance and electronic factors will influence which hydroxyl reacts preferentially, though a mixture of isomers is possible without specific protecting group chemistry. For this guide, we will assume reaction at one of the hydroxyls.
-
Solvent (Anhydrous Dioxane or THF): A polar aprotic solvent is chosen to dissolve both the intermediate and cholic acid. Anhydrous conditions are preferred to prevent hydrolysis of the remaining chlorine atom.
-
Base (DIPEA or Triethylamine): A stronger, organic base is often used in this step to deprotonate the cholic acid hydroxyl group, increasing its nucleophilicity, and to scavenge the generated HCl.
-
-
Reagent Preparation:
-
Suspend the dried dichlorotriazinyl-cysteine intermediate (1.0 eq.) in 60 mL of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add cholic acid (1.0 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) to the suspension.
-
-
Reaction Execution:
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC (e.g., ethyl acetate:hexane 7:3).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to isolate the desired cholic acid-cysteine-monochlorotriazine complex.
-
Physicochemical Characterization of the Final Complex
Rigorous characterization is essential to confirm the structure and purity of the synthesized conjugate.
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the final product. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the tripartite complex. |
| FTIR Spectroscopy | To identify key functional groups and confirm bond formation. | - Appearance of N-H stretching and bending bands from cysteine. - Broad O-H stretch from cholic acid hydroxyls. - C=O stretching from the cholic acid carboxyl group. - Characteristic C=N and C-N stretching vibrations from the triazine ring. - Disappearance of the S-H peak (approx. 2550 cm⁻¹) from cysteine if it were to react. |
| ¹H and ¹³C NMR Spectroscopy | To provide detailed structural elucidation. | - Characteristic steroid backbone signals from cholic acid.[16][17][18] - Signals for the α- and β-protons of the cysteine moiety. - Downfield shifts for the protons/carbons adjacent to the newly formed C-N (cysteine) and C-O (cholic acid) bonds on the triazine ring, confirming covalent linkage.[19] |
A simplified representation of the final complex.
Caption: Core structure of the final conjugate.
Applications and Future Directions
The this compound represents a versatile platform with significant potential in drug development and materials science.
-
Targeted Drug Delivery: The cholic acid moiety can be exploited for liver-specific targeting of conjugated drugs, potentially increasing therapeutic efficacy while reducing systemic side effects for treatments of liver cancer or hepatitis.[10]
-
Enhanced Oral Bioavailability: By hijacking bile acid transporters in the gut, these conjugates could improve the oral absorption of poorly permeable drugs.[8]
-
Biomaterials: The remaining chlorine atom on the triazine ring can be used for further functionalization, such as attachment to polymers or surfaces, creating novel biocompatible and mucoadhesive materials.[6]
Future work should focus on optimizing reaction conditions to control isomer formation from the cholic acid hydroxyl groups, exploring the biological stability of the conjugate in physiological media, and evaluating its efficacy in relevant in vitro and in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Transporter-targeted cholic acid-cytarabine conjugates for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of cholic acid-conjugated oxaliplatin as a new prodrug for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting the bile acid binding protein as transporter of a Cholic Acid/Mirin bioconjugate for potential applications in liver cancer therapy | Semantic Scholar [semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. oaji.net [oaji.net]
- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 16. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of bile acids as their derivatives by 100 MHZ PMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jmcs.org.mx [jmcs.org.mx]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of a Cholic Acid-Cysteine-Cyanuric Chloride Conjugate
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of a novel multifunctional conjugate composed of cholic acid, L-cysteine, and cyanuric chloride. Designed for researchers and professionals in drug development and materials science, this document moves beyond a standard protocol to offer a deep, mechanistic understanding of the thermal decomposition process. We will explore the theoretical underpinnings of the conjugate's degradation, present a robust, step-by-step experimental workflow, and detail the analytical approach required to extract meaningful data on thermal stability and compositional integrity. The insights derived from TGA are critical for establishing the operational temperature limits and storage conditions for this promising biomaterial.
Introduction: A Tripartite Molecule of Interest
The convergence of bile acids, amino acids, and stable heterocyclic scaffolds has opened new avenues in the design of sophisticated biomaterials and drug delivery systems. The conjugate of cholic acid, L-cysteine, and cyanuric chloride is a prime example of this synergy.
-
Cholic Acid (CA): A steroidal bile acid, CA offers a rigid, amphiphilic structure, making it an excellent building block for creating molecular transporters that can interact with biological membranes.[1] Its thermal stability is a key factor in its processing and application.[2]
-
L-Cysteine (Cys): This unique sulfur-containing amino acid provides a versatile reactive handle (the thiol group) for conjugation and can impart biocompatibility and specific biological interactions to the final molecule.[3][4] Its decomposition is known to be distinct from other amino acids.[3]
-
Cyanuric Chloride (CC): A highly stable triazine ring, CC acts as a trifunctional linker.[5][6] Its three chlorine atoms can be substituted in a controlled, stepwise manner, allowing for the precise attachment of different molecules like CA and Cys.[7][8] This thermal and chemical stability makes s-triazine derivatives attractive for various applications.[9][10]
Thermogravimetric Analysis (TGA) is an essential technique for characterizing such a complex conjugate. It provides critical data on the material's thermal stability, decomposition profile, and can even offer clues about its compositional makeup by measuring changes in mass as a function of temperature.
Molecular Architecture and Theoretical Degradation
To accurately interpret a TGA curve, one must first understand the molecule's structure and predict its likely points of failure under thermal stress. The synthesis involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[8]
Caption: Hypothetical structure of the tripartite conjugate.
Predicted Thermal Decomposition Cascade
Based on the known thermal behaviors of the individual components, we can hypothesize a multi-stage decomposition process for the conjugate.
-
Initial Stage (150-250°C): Labile Group Loss. The earliest significant weight loss is expected to originate from the most thermally sensitive parts of the cholic acid moiety. This includes the dehydration (loss of hydroxyl groups) and decarboxylation of the carboxylic acid group. Bile acids are known to have limited thermal stability.[11][12]
-
Second Stage (250-350°C): Cysteine and Linkage Scission. This stage likely involves the breakdown of the cysteine side chain and the cleavage of the bonds linking the cholic acid and cysteine to the triazine core. The decomposition of cysteine itself occurs in this range, often producing CO2.[3][4]
-
Final Stage (>350°C): Triazine Ring Decomposition. The s-triazine ring is known for its high thermal stability.[9][13] The final, high-temperature weight loss event will correspond to the fragmentation and charring of this robust heterocyclic core.
Experimental Protocol: Ensuring Data Integrity
The following protocol is designed to yield reproducible and interpretable TGA data. Adherence to these steps is critical for generating a self-validating dataset.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of a heating rate up to 20°C/min and a temperature range of 25°C to 800°C.
-
Calibration: Verify temperature and mass calibration using certified standards (e.g., indium for temperature, calcium oxalate for mass loss) prior to analysis.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a vacuum oven at 40°C for at least 4 hours. Moisture can cause an initial weight loss step that masks the true decomposition onset.
-
Weigh approximately 5-10 mg of the dried sample into a clean, tared ceramic or platinum TGA pan. An accurate sample mass is crucial for quantitative analysis.
-
-
Instrument Setup:
-
Place the sample pan securely in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment. This ensures an inert atmosphere, preventing oxidative side reactions.
-
-
Thermal Program:
-
Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Increase the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and experimental time.
-
Data Acquisition: Record the sample mass (TGA) and its first derivative (DTG) as a function of temperature.
-
Recommended TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5–10 mg | Optimizes detection of subtle weight changes while minimizing thermal gradients within the sample. |
| Heating Rate | 10 °C/min | Provides good resolution of distinct thermal events without excessively long run times. |
| Atmosphere | Nitrogen (High Purity) | Ensures an inert environment to study the inherent thermal decomposition, avoiding oxidative processes. |
| Flow Rate | 50–100 mL/min | Efficiently removes gaseous decomposition products from the sample area. |
| Temperature Range | 30 °C to 800 °C | Covers the full expected decomposition range from initial breakdown to final char residue. |
| Pan Type | Ceramic or Platinum | Inert materials that will not react with the sample or its decomposition products. |
Data Interpretation and Analysis
A thorough analysis involves examining both the TGA (mass vs. temperature) and the DTG (rate of mass change vs. temperature) curves. The DTG curve is particularly useful as it shows peaks at the temperatures of the maximum rate of weight loss for each decomposition step.
References
- 1. Physiology and Physical Chemistry of Bile Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oa.tib.eu [oa.tib.eu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 7. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aijfr.com [aijfr.com]
Investigating the Supramolecular Chemistry of Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of natural biocompatible scaffolds with versatile synthetic platforms offers a powerful strategy for the bottom-up construction of advanced functional materials. This guide delves into the supramolecular chemistry of a novel class of molecules architected from cholic acid, L-cysteine, and cyanuric chloride. We explore the rationale behind this molecular design, detailing a robust synthetic pathway to create a tripodal, facially amphiphilic conjugate. The narrative focuses on the causality behind experimental choices, the non-covalent forces governing the hierarchical self-assembly of this conjugate into higher-order structures, and the analytical techniques required for its comprehensive characterization. By grounding our discussion in established principles and authoritative literature, we aim to provide researchers and drug development professionals with a foundational understanding and practical framework for harnessing these systems in applications ranging from targeted drug delivery to advanced biomaterials.
Introduction: A Tripartite Molecular Design
Supramolecular chemistry, the study of systems beyond the individual molecule, relies on the power of non-covalent interactions to build complex, functional architectures from molecular components.[1] The design of the building block, or gelator, is paramount. An ideal gelator possesses distinct structural motifs that encode the information for its self-assembly. Here, we propose a tripartite conjugate that synergistically combines the unique attributes of three distinct chemical entities:
-
Cholic Acid (CA): A naturally occurring bile acid, cholic acid is a quintessential building block in supramolecular chemistry.[2] Its rigid, steroidal skeleton features a concave hydrophilic α-face (with hydroxyl groups at C3, C7, and C12) and a convex hydrophobic β-face.[3] This distinct facial amphiphilicity is a powerful driver for self-assembly into structures like fibers, ribbons, and gels, making it an excellent chassis for creating biocompatible materials.[1][4][5]
-
L-Cysteine (Cys): As a chiral amino acid, cysteine introduces key functional handles: a nucleophilic amine group for covalent linkage and a carboxylic acid. Crucially, its thiol (-SH) group offers a site for further functionalization or can participate in disulfide bonding, adding another layer of potential responsiveness to the final assembly. Its inherent chirality can be transferred to the supramolecular level, influencing the helicity of the resulting fibers.[6]
-
Cyanuric Chloride (CC): 2,4,6-trichloro-1,3,5-triazine, or cyanuric chloride, is a highly versatile and cost-effective trivalent scaffold.[7] Its three chlorine atoms can be sequentially substituted by nucleophiles in a temperature-controlled manner.[8][9] The first substitution typically occurs at 0-5 °C, the second at room temperature to ~50 °C, and the third at higher temperatures (>90 °C). This stepwise reactivity allows for the precise construction of well-defined, multi-functional, and often dendritic structures, making it an ideal core for connecting our cholic acid-cysteine arms.[7][10]
By covalently linking these three components, we aim to create a star-shaped, facially amphiphilic molecule capable of hierarchical self-assembly into robust, functional supramolecular materials with potential applications in biomedicine.[11][12]
Synthesis of a Tripodal Conjugate: A Self-Validating Protocol
The synthesis of the target molecule, a C3-symmetric tris(cholic acid-cysteine)triazine conjugate, is designed as a multi-step process where each step is verifiable, ensuring the integrity of the final product. The causality behind the chosen conditions is rooted in established reaction mechanisms for peptide coupling and nucleophilic aromatic substitution.
Protocol 1: Synthesis of Cholic Acid-L-Cysteine Amide (CA-Cys)
The foundational step is the formation of a stable amide bond between the carboxylic acid of cholic acid and the amine group of L-cysteine.
Rationale: Standard peptide coupling chemistry is employed. Dicyclohexylcarbodiimide (DCC) is a common and effective dehydrating agent that activates the carboxylic acid of cholic acid, making it susceptible to nucleophilic attack by the amine of cysteine. N-hydroxysuccinimide (NHS) is added as a co-reagent to form an active ester intermediate, which suppresses side reactions and improves the efficiency of the final amide bond formation.[13] Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Dissolve cholic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DCM under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq.), dissolved in a minimal amount of DCM, dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 4 hours to ensure complete formation of the CA-NHS ester.
-
In a separate flask, prepare a suspension of L-cysteine (1.2 eq.) in a 1:1 mixture of DCM and Dimethylformamide (DMF) and add a base such as triethylamine (TEA) (1.5 eq.) to deprotonate the ammonium group.
-
Filter the CA-NHS ester solution to remove the DCU precipitate.
-
Add the filtrate dropwise to the L-cysteine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel) to yield the pure CA-Cys conjugate.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of the Tripodal Conjugate [Tris(CA-Cys)-Triazine]
This protocol leverages the temperature-dependent reactivity of cyanuric chloride to construct the final C3-symmetric molecule.[9]
Rationale: The nucleophilic amine of the cysteine moiety in the CA-Cys conjugate will displace the chlorine atoms on the cyanuric chloride core. To achieve trisubstitution and create a symmetrical molecule, a molar ratio of slightly more than 3:1 (CA-Cys to CC) is used. The reaction is performed in a stepwise temperature gradient. An organic base (DIPEA) is used as a scavenger for the HCl generated during the reaction. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.
Step-by-Step Methodology:
-
Dissolve cyanuric chloride (1.0 eq.) in anhydrous DMF and cool to 0 °C under an inert atmosphere.
-
In a separate flask, dissolve the purified CA-Cys conjugate (3.3 eq.) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.).
-
Add the CA-Cys solution dropwise to the cyanuric chloride solution at 0 °C over 1 hour.
-
Maintain the reaction at 0-5 °C for 4 hours to achieve monosubstitution.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 12 hours to drive the disubstitution.
-
Finally, heat the reaction mixture to 60-70 °C and maintain for 24 hours to ensure complete trisubstitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by pouring it into cold water.
-
Collect the solid precipitate by filtration, wash thoroughly with water and diethyl ether to remove impurities.
-
Further purify the product by recrystallization or column chromatography.
-
Validation: Confirm the final structure, molecular weight, and purity via ¹H NMR, ¹³C NMR, HRMS, and FTIR spectroscopy.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for the tripodal Tris(CA-Cys)-Triazine conjugate.
Hierarchical Self-Assembly: From Molecule to Material
The unique architecture of the Tris(CA-Cys)-Triazine conjugate encodes the instructions for its spontaneous organization into higher-order structures. This process is hierarchical, driven by a symphony of non-covalent interactions.
Primary Driving Forces:
-
Hydrogen Bonding: This is a dominant force. The multiple amide linkages (-C=O···H-N-), the three hydroxyl groups on each cholic acid arm, and the carboxylic acid of cysteine are all potent H-bond donors and acceptors. These interactions are critical for the initial formation of one-dimensional aggregates.[6][14][15][16]
-
Hydrophobic Interactions: The large, nonpolar β-faces of the three cholic acid steroids will segregate from the aqueous environment, driving aggregation and stabilizing the core of the assembled fibers.[11]
-
π-π Stacking: The electron-deficient 1,3,5-triazine core can engage in π-π stacking interactions, further stabilizing the alignment of molecules within a fiber.
-
Chiral Effects: The inherent chirality of both cholic acid and L-cysteine is expected to induce a helical twist in the assembling fibers, a phenomenon widely observed in bile acid-derived supramolecular systems.[6]
The Assembly Process:
-
Nucleation: In a suitable solvent (e.g., a mixture of organic solvent and water), individual conjugate molecules associate into small, primary aggregates or dimers, driven mainly by hydrophobic forces and directional hydrogen bonding.[6][17]
-
Elongation (1D Growth): These initial nuclei then grow anisotropically into one-dimensional nanofibers or ribbons. This growth is stabilized by an extensive network of intermolecular hydrogen bonds along the fiber axis.[3][14]
-
Entanglement & Gelation (3D Network): As the concentration of the conjugate exceeds its critical gelation concentration (CGC), the elongated fibers begin to physically interact and entangle, forming a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel.[11][18][19]
Diagram of Hierarchical Self-Assembly
Caption: Hierarchical self-assembly from a single molecule to a bulk material.
Comprehensive Characterization: A Multi-Technique Approach
Validating the self-assembly process and characterizing the resulting material requires a suite of analytical techniques. Each technique provides a unique piece of the puzzle, from probing molecular interactions to visualizing the final morphology.
Experimental Characterization Workflow
The logical flow of experiments begins with confirming the molecular structure, proceeds to investigate the solution-state aggregation, and concludes with characterizing the bulk properties of the assembled material.
Diagram of Experimental Workflow
Caption: A logical workflow for the comprehensive characterization of the system.
Data Presentation: Expected Analytical Results
The following table summarizes the key techniques and the expected observations that would validate the proposed synthesis and self-assembly.
| Technique | Purpose | Expected Observation / Data | Reference |
| ¹H, ¹³C NMR | Confirm covalent structure of the conjugate. | Appearance of characteristic peaks for cholic acid, cysteine, and triazine moieties; disappearance of starting material peaks. | |
| HRMS | Determine exact molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the Tris(CA-Cys)-Triazine conjugate. | [20] |
| FTIR Spectroscopy | Probe H-bonding in the assembled state. | Broadening and shifting of N-H (~3300 cm⁻¹) and C=O (~1640 cm⁻¹) stretching bands to lower wavenumbers upon aggregation, indicating their involvement in hydrogen bonds. | [6][11] |
| Fluorescence Spectroscopy | Determine Critical Aggregation Concentration (CAC). | Using a probe like pyrene, a sharp change in the I₁/I₃ intensity ratio at a specific concentration, indicating the formation of hydrophobic microdomains (the CAC). | |
| Circular Dichroism (CD) | Investigate supramolecular chirality. | Induction of a CD signal (e.g., a Cotton effect) in the absorption region of the triazine ring upon aggregation, confirming the transfer of chirality from the building blocks to the assembly. | [6] |
| Transmission Electron Microscopy (TEM) | Visualize the morphology of aggregates. | Direct visualization of entangled nanofibers or ribbons with measurable diameters (typically in the nm range) and lengths (µm range). | [11] |
| Rheology | Quantify mechanical properties of the gel. | For a true gel, the storage modulus (G') will be significantly greater than the loss modulus (G'') and independent of frequency over a wide range. | [19] |
Potential Applications in Drug Development and Beyond
The unique combination of a biocompatible steroid, an amino acid, and a versatile synthetic core gives rise to a supramolecular platform with significant potential.
-
Injectable Drug Delivery Systems: The self-assembling nature of the conjugate into a hydrogel at low concentrations makes it a prime candidate for an injectable drug depot.[11][21] Hydrophobic drugs could be physically entrapped within the fibrous network and released in a sustained manner as the gel biodegrades.[12] The shear-thinning and self-healing properties typical of such gels would be advantageous for administration via syringe.[22]
-
Targeted Delivery to the Liver: Cholic acid is a natural ligand for bile acid transporters that are highly expressed in the liver and ileum.[12][13][23] This inherent biological recognition could be exploited to target the supramolecular nanoparticles or encapsulated drugs specifically to hepatocytes, which is highly desirable for treating liver diseases.[5][12]
-
Scaffolds for Tissue Engineering: Supramolecular hydrogels mimic the extracellular matrix, providing a hydrated, 3D environment conducive to cell growth.[4][11] The cholic acid-based system, being derived from biocompatible precursors, would be a promising scaffold for tissue regeneration applications.
Conclusion and Outlook
The molecular architecture presented in this guide, based on the covalent conjugation of cholic acid, L-cysteine, and cyanuric chloride, represents a sophisticated yet accessible platform for creating advanced supramolecular materials. We have outlined a logical, self-validating synthetic strategy and detailed the multi-faceted non-covalent interactions that are predicted to drive its hierarchical self-assembly into a functional hydrogel. The comprehensive characterization workflow provides a clear roadmap for researchers to validate this system experimentally. The convergence of biocompatibility, structural rigidity, and synthetic versatility makes these materials exceptionally promising for tackling challenges in drug delivery, regenerative medicine, and beyond. Future work could involve exploiting the two remaining reactive sites on the triazine core to introduce imaging agents or secondary targeting ligands, further enhancing the functionality of this powerful supramolecular platform.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile acid scaffolds in supramolecular chemistry: the interplay of design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen bonding asymmetric star-shape derivative of bile acid leads to supramolecular fibrillar aggregates that wrap into micrometer spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular Gels ofCholic Acids and Their Derivatives [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Resolving self-assembly of bile acids at the molecular length scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Two-component supramolecular hydrogels based on a cholic acid dimer and carboxylic acids [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Hydrogen bonding asymmetric star-shape derivative of bile acid leads to supramolecular fibrillar aggregates that wrap into micrometer spheres [aaltodoc.aalto.fi]
- 15. mdpi.com [mdpi.com]
- 16. Self-Assembly Driven by Hydrogen Bonds - ChemistryViews [chemistryviews.org]
- 17. Resolving self-assembly of bile acids at the molecular length scale. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Self-assembly of bile steroid analogues: molecules, fibers, and networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical synthesis of N-acetylcysteine conjugates of bile acids and in vivo formation in cholestatic rats as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bile Acids as Building Blocks of Supramolecular Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing cholic acid-cysteine-cyanuric chloride in the lab
An Application Note and Protocol for the Laboratory Synthesis of Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Introduction: A Tripartite Molecular Scaffold for Advanced Drug Delivery
The conjugation of biomolecules to create novel therapeutic agents and delivery systems is a cornerstone of modern pharmaceutical science. This application note details a robust, two-step protocol for the synthesis of a unique tripartite conjugate: Cholic Acid-Cysteine-Cyanuric Chloride (CA-Cys-CC). This molecule is designed to leverage the distinct properties of its components:
-
Cholic Acid (CA): A naturally occurring bile acid with a rigid, amphiphilic steroidal structure. Its facial amphiphilicity allows for interaction with cell membranes, making it an effective permeation enhancer and a targeting moiety for specific transporters, such as the Apical Sodium-dependent Bile Acid Transporter (ASBT).
-
L-Cysteine (Cys): An amino acid containing a nucleophilic thiol (-SH) group. This thiol moiety is redox-sensitive and can be used for disulfide bonding or as a reactive handle for further functionalization. It also enhances the biocompatibility of the conjugate.
-
Cyanuric Chloride (CC): A tri-functional heterocyclic scaffold. Its three chlorine atoms can be sequentially substituted by nucleophiles at different temperatures (0°C, 25°C, and >50°C), making it an exceptionally versatile linker for creating complex, multi-functional molecular architectures.
The resulting CA-Cys-CC conjugate is a promising platform molecule. The remaining two chlorine atoms on the cyanuric chloride ring can be further functionalized with targeting ligands, imaging agents, or therapeutic payloads, creating a highly modular system for targeted drug delivery and theranostics. This protocol provides a detailed methodology for the synthesis and characterization of the foundational CA-Cys-CC scaffold.
Overall Synthetic Strategy
The synthesis follows a logical, two-step pathway designed to ensure regioselectivity and maximize yield. First, an amide bond is formed between cholic acid and L-cysteine. Second, the resulting conjugate's free thiol group is reacted with cyanuric chloride under controlled conditions to achieve mono-substitution.
Caption: High-level overview of the two-step synthetic workflow.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Cholic Acid (CA) | ≥98% | Sigma-Aldrich | Store desiccated. |
| L-Cysteine | ≥98% | Sigma-Aldrich | Store desiccated. |
| Cyanuric Chloride (CC) | 99% | Acros Organics | Highly toxic and moisture sensitive. Handle in a fume hood. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Synthesis Grade | Sigma-Aldrich | Store at -20°C. |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich | Store desiccated. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use freshly opened or from a solvent purification system. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use freshly opened or from a solvent purification system. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Store under nitrogen. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation/washing. |
| Acetone | ACS Grade | Fisher Scientific | For precipitation/washing. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For pH adjustment. |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific | For work-up. |
| Deionized Water (DI H₂O) | 18.2 MΩ·cm | Millipore |
Experimental Protocols
Part 1: Synthesis of Cholic Acid-L-Cysteine Conjugate (CA-Cys)
Rationale: This step utilizes a classic carbodiimide-mediated coupling reaction. Cholic acid's carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and side reactions. NHS is added to convert it into a more stable, yet still reactive, NHS-ester. This ester then reacts efficiently with the primary amine of L-cysteine to form a stable amide bond, while the thiol group of cysteine remains unreacted under these conditions.
Caption: Step-by-step workflow for the synthesis of CA-Cys.
Procedure:
-
Activation of Cholic Acid:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Cholic Acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.2 eq) in anhydrous DMF to the reaction mixture dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours to ensure complete formation of the CA-NHS ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve L-Cysteine (1.1 eq) in a mixture of DMF and DI water (e.g., 4:1 v/v). Add Triethylamine (TEA, 2.0 eq) to act as a base and deprotonate the amine group. Cool this solution to 0°C.
-
Slowly add the activated CA-NHS ester solution from step 1.2 to the L-Cysteine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing cold DI water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure CA-Cys conjugate.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected FT-IR peaks: Amide C=O stretch (~1650 cm⁻¹), Amide N-H bend (~1550 cm⁻¹), S-H stretch (~2550 cm⁻¹, may be weak).
-
Expected HRMS: Calculate the exact mass of [M+H]⁺ or [M+Na]⁺ and compare it with the experimental value.
-
Part 2: Synthesis of Cholic Acid-Cysteine-Cyanuric Chloride (CA-Cys-CC)
Rationale: This step leverages the temperature-dependent reactivity of cyanuric chloride. The first chlorine atom is highly susceptible to nucleophilic substitution by thiols at low temperatures (0-5°C). By maintaining a low temperature and controlling the stoichiometry, we can selectively achieve mono-substitution, leaving the other two chlorine atoms available for subsequent reactions. The reaction is performed in a solvent like acetone in the presence of a mild base (NaHCO₃) to neutralize the HCl generated during the reaction.
Procedure:
-
Preparation:
-
Dissolve Cyanuric Chloride (1.0 eq) in cold acetone (0-5°C) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. It is critical to maintain this temperature to prevent di- and tri-substitution.
-
In a separate flask, dissolve the purified CA-Cys conjugate (1.05 eq) in acetone with the aid of a small amount of aqueous sodium bicarbonate solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
-
Nucleophilic Substitution Reaction:
-
Slowly add the CA-Cys solution to the cyanuric chloride solution dropwise over 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Monitor the pH of the reaction and maintain it between 6-7 by adding small amounts of aqueous NaHCO₃ solution as needed.
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC), pour the mixture into a beaker of ice-cold water. This will precipitate the product.
-
Stir for 30 minutes, then filter the white precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with copious amounts of cold DI water to remove any unreacted cyanuric chloride and salts.
-
Wash the product with cold diethyl ether to remove non-polar impurities.
-
Dry the final product, CA-Cys-CC, under high vacuum.
-
-
Characterization:
-
Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the S-H proton signal in ¹H NMR and the thiol peak in FT-IR is a key indicator of successful conjugation.
-
Expected ¹³C NMR: Signals corresponding to the triazine ring carbons should be observable.
-
Expected HRMS: The mass spectrum should correspond to the exact mass of the final CA-Cys-CC product.
-
Safety and Handling Precautions
-
Cyanuric Chloride: Highly toxic, corrosive, and reacts violently with water. It must be handled in a certified chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
EDC: A skin and eye irritant. Avoid inhalation and contact.
-
Organic Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood. They are flammable and have associated health risks.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Cholic acid-cysteine-cyanuric chloride as a novel biomaterial
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a novel biomaterial derived from Cholic Acid, L-Cysteine, and Cyanuric Chloride.
Introduction: A Novel Tripartite Biomaterial Platform
The convergence of bile acid chemistry, amino acid functionality, and triazine versatility has given rise to a novel class of biomaterials with significant potential in advanced drug delivery and tissue engineering. The conjugate of cholic acid, L-cysteine, and cyanuric chloride creates a unique amphiphilic macromolecule capable of self-assembly into sophisticated nanostructures.
Cholic Acid (CA) , a primary bile acid, serves as the hydrophobic anchor. Its rigid, facial amphiphilicity, derived from a steroid backbone and a distinct arrangement of hydroxyl groups, is a key driver for supramolecular assembly.[1][2] Furthermore, its inherent biocompatibility and role in biological transport processes make it an ideal component for drug delivery systems.[1][3]
L-Cysteine (Cys) , a naturally occurring amino acid, imparts hydrophilicity and provides crucial functional handles. Its primary amine group allows for straightforward conjugation, while the thiol (-SH) group offers a reactive site for disulfide cross-linking, surface functionalization (e.g., with targeting ligands), or response to reductive environments characteristic of intracellular spaces.[4]
Cyanuric Chloride (CC) acts as a versatile, tri-functional covalent linker. The s-triazine ring is chemically stable, and the three chlorine atoms can be substituted sequentially with different nucleophiles by carefully controlling the reaction temperature.[5][6] This property allows for the precise, stepwise construction of the final conjugate, offering a high degree of molecular control.[7]
This guide provides a comprehensive overview, from the foundational synthesis to detailed protocols for characterization and application of the Cholic Acid-Cysteine-Cyanuric Chloride (CA-Cys-CC) biomaterial.
Part 1: Synthesis of the CA-Cys-CC Conjugate
The synthesis is a stepwise nucleophilic substitution reaction capitalizing on the differential reactivity of the chlorine atoms on the cyanuric chloride core.[5] The general principle involves reacting the most reactive nucleophile at the lowest temperature, followed by subsequent reactions at elevated temperatures. Here, we describe the conjugation of cholic acid (via an amine-terminated linker for ease of reaction) and L-cysteine.
Causality Behind Experimental Design:
-
Temperature Control: Cyanuric chloride's three chlorine atoms are replaced at approximately 0-5°C, room temperature (20-25°C), and 70-100°C, respectively.[5] This temperature-dependent reactivity is exploited to ensure a controlled, stepwise synthesis rather than a random polymerization.
-
pH Management: Each substitution reaction releases a molecule of hydrochloric acid (HCl). A base, such as sodium carbonate or triethylamine, must be added to neutralize the acid and drive the reaction forward.[8][9]
-
Cholic Acid Modification: While direct reaction with the carboxylic acid of cholic acid is possible, it often requires harsh conditions or activating agents.[9] A more controlled approach involves pre-functionalizing cholic acid with a diamine linker (e.g., ethylenediamine) to introduce a primary amine, which is a more potent nucleophile for attacking the cyanuric chloride ring.
Diagram of Synthetic Workflow
Caption: Stepwise synthesis of the CA-Cys-CC conjugate.
Protocol 1: Synthesis of CA-Cys-CC Conjugate
Materials:
-
Amine-Terminated Cholic Acid (CA-NH2)
-
Cyanuric Chloride (CC)
-
L-Cysteine (Cys)
-
1,4-Dioxane or Acetone (Anhydrous)
-
Sodium Carbonate (Na2CO3)
-
Deionized Water
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
First Substitution (CA-NH-CC-Cl2): a. Dissolve cyanuric chloride (1.0 eq) in anhydrous 1,4-dioxane in a three-necked flask equipped with a magnetic stirrer and thermometer. b. Place the flask in an ice-water bath and stir until the temperature reaches 0-5°C. c. In a separate beaker, dissolve CA-NH2 (1.0 eq) in 1,4-dioxane. d. Add the CA-NH2 solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5°C. e. Simultaneously, add a 1 M solution of sodium carbonate (1.1 eq) dropwise to neutralize the HCl formed during the reaction.[8] f. Stir the mixture vigorously for 4-6 hours at 0-5°C. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Second Substitution (CA-Cys-CC-Cl): a. Prepare a solution of L-cysteine (1.0 eq) and sodium carbonate (2.2 eq, to deprotonate both the amine and carboxylic acid) in deionized water. b. Slowly warm the reaction mixture from Step 1 to room temperature (~20-25°C). c. Add the L-cysteine solution dropwise to the reaction flask. d. Stir the mixture for 8-12 hours at room temperature.
-
Work-up and Purification: a. Pour the final reaction mixture into a large volume of crushed ice/water with constant stirring to precipitate the crude product. b. Filter the precipitate and wash thoroughly with deionized water. c. Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or alkaline water) and transfer to dialysis tubing. d. Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and salts. e. Lyophilize the purified solution to obtain the final CA-Cys-CC conjugate as a white powder.
-
Structural Confirmation: a. FT-IR Spectroscopy: Confirm the presence of key functional groups: C=N stretching of the triazine ring, amide C=O stretching, and S-H stretching. b. ¹H NMR Spectroscopy: Confirm the covalent linkage by observing characteristic peaks from all three components (cholic acid steroid protons, cysteine protons, and potentially protons near the triazine ring).
Part 2: Self-Assembly and Physicochemical Characterization
The amphiphilic nature of the CA-Cys-CC conjugate drives its self-assembly into core-shell nanostructures in aqueous media. The hydrophobic cholic acid moieties aggregate to form a core, minimizing their contact with water, while the hydrophilic L-cysteine and cholic acid hydroxyl groups form a solvated shell.[10][11]
Diagram of Self-Assembly Mechanism
Caption: Amphiphilic conjugates self-assemble into a core-shell nanoparticle.
Protocol 2: Nanoparticle Formulation and Characterization
Materials:
-
Lyophilized CA-Cys-CC conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Probe sonicator or bath sonicator
Procedure: Nanoparticle Formulation
-
Weigh a precise amount of the CA-Cys-CC conjugate (e.g., 10 mg).
-
Disperse the powder in a known volume of PBS (e.g., 10 mL) to achieve a concentration of 1 mg/mL.
-
Agitate the dispersion using a vortex mixer for 2 minutes.
-
Sonicate the suspension in an ice bath using a probe sonicator (e.g., 40% amplitude, 5 minutes with 10s on/off cycles) or a bath sonicator for 30 minutes to facilitate the formation of uniform nanoparticles.
-
Filter the resulting nanoparticle dispersion through a 0.45 µm syringe filter to remove any large aggregates.
Procedure: Physicochemical Characterization
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in solution.[12][13] The hydrodynamic diameter includes the particle core and the solvated hydrophilic shell.[14]
-
Protocol: Dilute the nanoparticle suspension with filtered PBS to an appropriate concentration (typically 0.1 mg/mL). Analyze using a DLS instrument. Perform measurements in triplicate. A low PDI value (< 0.3) indicates a monodisperse and homogenous population.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To directly visualize the nanoparticle morphology, confirm size, and assess the size distribution.[14][15] TEM measures the exact size of the dehydrated particle core, which is typically smaller than the DLS hydrodynamic diameter.[16]
-
Protocol: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to sit for 1-2 minutes. Wick away the excess liquid with filter paper. (Optional: Apply a negative stain like uranyl acetate for 30 seconds and wick away). Allow the grid to air-dry completely before imaging under a transmission electron microscope. Measure the diameter of at least 100 individual particles using software like ImageJ to generate a size distribution histogram.[15]
-
| Parameter | Technique | Typical Expected Value | Significance |
| Hydrodynamic Diameter | DLS | 80 - 200 nm | Size influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | DLS | < 0.3 | Measures the broadness of the size distribution.[16] |
| Zeta Potential | DLS | -15 to -30 mV | Indicates surface charge and colloidal stability. |
| Morphology | TEM | Spherical | Confirms shape and lack of aggregation.[14] |
Part 3: Application in Drug Delivery
The hydrophobic core of the CA-Cys-CC nanoparticles is an ideal reservoir for encapsulating poorly water-soluble drugs, such as taxanes or doxorubicin.[17][18]
Diagram of Drug Delivery Workflow
Caption: Workflow for nanoparticle drug encapsulation, targeting, and release.
Protocol 3: Drug Encapsulation and In Vitro Release Study
Materials:
-
CA-Cys-CC conjugate
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis tubing (MWCO 10-12 kDa)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure: Drug Encapsulation
-
Dissolve the CA-Cys-CC conjugate (e.g., 20 mg) and Paclitaxel (e.g., 2 mg) in a small volume of a co-solvent like DMSO or ACN.
-
Add this organic solution dropwise into a larger volume of PBS (pH 7.4) under vigorous stirring.
-
Sonicate the mixture as described in Protocol 2 to facilitate self-assembly and drug encapsulation.
-
Dialyze the suspension against PBS (pH 7.4) for 24 hours to remove the organic solvent and any unencapsulated drug.
-
Determine Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve a precise weight of the lyophilized powder in ACN to break the nanoparticles and release the drug.
-
Quantify the drug concentration using a pre-calibrated HPLC method.
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100
-
Procedure: In Vitro Drug Release
-
Rationale: This protocol uses the dialysis membrane method to separate the released drug from the nanoparticles.[19][20] Release is studied at pH 7.4 (simulating blood) and pH 5.5 (simulating the acidic environment of endosomes/lysosomes or a tumor microenvironment) to assess pH-responsiveness.
-
Transfer a precise volume (e.g., 2 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag.
-
Submerge the sealed bag into a larger container with a known volume (e.g., 50 mL) of release buffer (either PBS pH 7.4 or PBS pH 5.5).
-
Place the entire setup in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.[21]
-
Analyze the drug concentration in the collected aliquots by HPLC.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.
| Parameter | Condition 1: pH 7.4 | Condition 2: pH 5.5 | Rationale for Difference |
| Cumulative Release at 24h | Slow, sustained release | Faster, more extensive release | Protonation of carboxylic acid groups in the acidic environment may destabilize the nanoparticle structure, accelerating drug release. |
Part 4: Biocompatibility Assessment
Before any in vivo application, the biomaterial must be evaluated for its biological safety according to established standards.[22] The International Standard ISO 10993 provides a framework for selecting tests to evaluate biological responses.[23][24][25]
-
Trustworthiness of the Protocol: Biocompatibility testing is a self-validating system. The material is challenged against biological systems (in vitro and in vivo) and the response—or lack thereof—determines its safety profile. All tests must be conducted within a risk management process.[23][26]
Recommended Biocompatibility Tests (Based on ISO 10993):
-
Cytotoxicity (ISO 10993-5):
-
Purpose: To assess whether the biomaterial causes cell death or inhibits cell growth.[24]
-
Methodology: An extract of the biomaterial is prepared and placed in contact with a cultured cell line (e.g., L929 fibroblasts). Cell viability is then measured using assays like MTT or XTT. The material should be non-cytotoxic.
-
-
Sensitization (ISO 10993-10):
-
Purpose: To determine the potential for the material to cause an allergic reaction after repeated or prolonged exposure.[24]
-
Methodology: Typically involves animal models (e.g., guinea pig maximization test) where extracts of the material are administered to assess for delayed hypersensitivity reactions.
-
-
Hemocompatibility (ISO 10993-4):
-
Purpose: Crucial for any material intended for intravenous administration, this evaluates adverse effects on blood components.[24]
-
Methodology: Tests include thrombosis (clot formation), coagulation time, platelet activation, and hemolysis (destruction of red blood cells). The CA-Cys-CC nanoparticles should not induce significant hemolysis or thrombosis.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Self-aggregation mechanism of a naphthylamide cationic derivative of cholic acid. From fibers to tubules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Hierarchical Self-Assembly of Bile-Acid-Derived Dicationic Amphiphiles and Their Toxicity Assessment on Microbial and Mammalian Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanocomposix.com [nanocomposix.com]
- 13. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 14. delongamerica.com [delongamerica.com]
- 15. Precise Analysis of Nanoparticle Size Distribution in TEM Image [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cholic acid-based novel micellar nanoplatform for delivering FDA-approved taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spds.in [spds.in]
- 22. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. namsa.com [namsa.com]
- 25. saliterman.umn.edu [saliterman.umn.edu]
- 26. Basics of Biocompatibility: Information Needed for Assessment by the FDA | FDA [fda.gov]
Step-by-step guide to cholic acid-cysteine-cyanuric chloride conjugation
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of a Cholic Acid-Cysteine Conjugate via a Cyanuric Chloride Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of a novel conjugate linking cholic acid and L-cysteine through a cyanuric chloride scaffold. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile, trifunctional linker, allowing for the sequential and controlled introduction of different nucleophiles. This protocol leverages the temperature-dependent reactivity of cyanuric chloride's chlorine atoms to first conjugate L-cysteine via its amino group at low temperatures, followed by the conjugation of cholic acid through a hydroxyl group at a higher temperature. This method creates a multifunctional molecule with potential applications in targeted drug delivery, where the cholic acid moiety can engage with bile acid transporters, and the free thiol group on the cysteine residue remains available for subsequent modifications, such as linking to therapeutic agents or imaging probes. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside explanations of the underlying chemical principles to ensure robust and reproducible results.
Introduction and Scientific Principles
The conjugation of biomolecules is a cornerstone of modern drug development, enabling the creation of targeted therapies, advanced diagnostics, and novel biomaterials. The molecule described herein combines three key components:
-
Cholic Acid: A primary bile acid, its derivatives are known to be recognized and actively transported by bile acid transporters (ASBT) in the terminal ileum, making it an attractive moiety for oral drug delivery systems.[1][2]
-
L-Cysteine: An amino acid containing a highly nucleophilic thiol group, which can serve as a potent attachment point for thiol-reactive payloads (e.g., via maleimide chemistry) after the primary scaffold is assembled. Its primary amino group is used for the initial conjugation to the linker.
-
Cyanuric Chloride (TCT): A stable, cost-effective, and synthetically versatile tri-substituted triazine. Its three chlorine atoms can be displaced by nucleophiles in a stepwise manner through aromatic nucleophilic substitution (SNAr).[3][4]
The synthetic strategy is built upon the differential reactivity of the chlorine atoms on the s-triazine ring. This reactivity is highly dependent on temperature, allowing for selective and sequential substitution.[4]
-
First Substitution: Occurs readily at low temperatures (0–5 °C) with strong nucleophiles like primary amines.
-
Second Substitution: Requires moderately higher temperatures (e.g., room temperature to 40 °C) to react with less potent nucleophiles or to overcome the deactivating effect of the first substituent.
-
Third Substitution: Typically necessitates elevated temperatures (70–100 °C) for complete reaction.[3]
This protocol exploits this principle to first attach L-cysteine at 0 °C, followed by cholic acid at room temperature, leaving the third chlorine available for quenching or further functionalization. Careful control of pH is also critical to ensure the desired nucleophilicity of the reacting species and to minimize the hydrolysis of cyanuric chloride, which is sensitive to water.[5]
Reaction Scheme and Mechanism
The overall synthesis proceeds in two main steps, starting from cyanuric chloride.
Caption: Overall two-step reaction pathway for the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Cyanuric Chloride (TCT) | ≥99% | Sigma-Aldrich |
| L-Cysteine | ≥98% | Sigma-Aldrich |
| Cholic Acid | ≥98% | Sigma-Aldrich |
| Acetone | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Reagent | VWR |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Deuterated Solvents (DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Safety Precautions: Cyanuric chloride is a lachrymator and is moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocols
Protocol 1: Synthesis of 2-(L-cysteinyl)-4,6-dichloro-s-triazine (Intermediate)
This first step selectively reacts the amino group of L-cysteine with one of the chlorine atoms on the triazine ring.
-
Preparation of Reagents:
-
In a 250 mL round-bottom flask, dissolve 1.84 g (10 mmol) of cyanuric chloride in 50 mL of anhydrous acetone.
-
In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of L-cysteine and 1.26 g (15 mmol) of sodium bicarbonate in 50 mL of deionized water. Stir until fully dissolved. The pH should be approximately 7-8.
-
-
Reaction:
-
Place the flask containing the cyanuric chloride solution in an ice-water bath and stir for 15 minutes to cool to 0-5 °C.
-
Using a dropping funnel, add the L-cysteine solution dropwise to the cooled cyanuric chloride solution over a period of 60 minutes. Causality: A slow addition rate is crucial to maintain the low temperature and prevent dimerization or disubstitution reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3 hours. A white precipitate of the monosubstituted product may form.
-
-
Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes. The disappearance of the cyanuric chloride spot (visualized with UV light) indicates reaction progression.
-
Protocol 2: Conjugation with Cholic Acid
This second step conjugates cholic acid to the dichlorotriazine intermediate via one of its hydroxyl groups.
-
Preparation of Reagents:
-
In a 100 mL beaker, dissolve 4.09 g (10 mmol) of cholic acid and 1.59 g (15 mmol) of anhydrous sodium carbonate in 40 mL of anhydrous DMF. Gentle warming may be required to fully dissolve the cholic acid. Cool back to room temperature before proceeding. Causality: Sodium carbonate acts as a base to deprotonate a hydroxyl group on cholic acid, significantly increasing its nucleophilicity to attack the electron-deficient triazine ring.[5]
-
-
Reaction:
-
To the reaction mixture from Protocol 1 (containing the 2-(L-cysteinyl)-4,6-dichloro-s-triazine intermediate), add the cholic acid/DMF solution in a steady stream.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (e.g., 9:1 dichloromethane:methanol). The formation of a new, more polar spot indicates the formation of the final product.
-
Protocol 3: Work-up and Purification
-
Quenching and Precipitation:
-
After the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water.
-
Slowly acidify the aqueous mixture to pH ~3-4 by adding 1M HCl dropwise while stirring. This protonates the carboxyl groups and causes the final product to precipitate.
-
Stir the suspension in the cold water for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with 100 mL of cold deionized water (to remove salts) and 50 mL of cold diethyl ether (to remove any remaining non-polar impurities).
-
Dry the crude product under high vacuum overnight.
-
-
Chromatographic Purification (Optional):
-
For higher purity, the crude solid can be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of methanol in dichloromethane (e.g., starting from 2% and gradually increasing to 10% methanol).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final conjugate as a white solid.
-
Characterization of the Final Conjugate
Confirmation of the final structure is essential. The following techniques are recommended, with expected results summarized in the table.
Caption: Experimental workflow from synthesis to validation.
| Technique | Expected Observations for Cholic Acid-Cysteine-Triazine Conjugate |
| FT-IR (cm⁻¹) | Broad peak ~3300 (O-H, N-H stretching), ~2930 (C-H stretching), ~1710 (C=O of carboxylic acid), ~1550 (C=N, C=C of triazine ring), ~850 (triazine ring puckering). |
| ¹H NMR (DMSO-d₆) | Complex multiplets in the region of 0.6-4.5 ppm corresponding to the cholic acid steroid backbone and cysteine protons. Signals for amide (N-H) protons may appear around 7-9 ppm.[6][7][8] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the triazine ring carbons (~165-175 ppm), the carboxylic acid carbons (~170-175 ppm), and a multitude of signals for the aliphatic carbons of cholic acid and cysteine.[6][7] |
| ESI-MS | A prominent ion peak corresponding to the calculated mass of the conjugate. For C₃₀H₄₄ClN₅O₆S, the expected monoisotopic mass is 653.26 g/mol . Look for [M-H]⁻ at m/z 652.25 or [M+H]⁺ at m/z 654.27. |
References
- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Immobilization using a Cholic Acid-Cysteine-Cyanuric Chloride System
Introduction: A Novel Tripartite System for Enhanced Biocatalysis
The pursuit of robust and efficient biocatalysts is a cornerstone of modern biotechnology, with applications spanning drug development, diagnostics, and industrial synthesis. Enzyme immobilization is a key strategy in this endeavor, offering enhanced stability, reusability, and process control.[1] This guide details a novel tripartite immobilization system utilizing cholic acid, L-cysteine, and cyanuric chloride to create a highly stable and functional biocatalytic platform.
This system is predicated on a multi-component design, where each element serves a distinct yet synergistic purpose:
-
Cholic Acid: A naturally occurring bile acid, cholic acid provides a unique amphiphilic microenvironment. Its rigid, facial amphiphilic structure can act as a stabilizing scaffold, potentially enhancing the conformational stability of the immobilized enzyme, particularly those with hydrophobic domains or substrates.[2]
-
L-Cysteine: This amino acid acts as a versatile linker.[3] Its primary amine group allows for covalent attachment to cholic acid, while its thiol group provides a reactive handle for further conjugation. In the context of this protocol, the cysteine moiety primarily serves as a flexible spacer, mitigating steric hindrance between the enzyme and the support matrix.[3]
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): A highly reactive and versatile cross-linking agent, cyanuric chloride serves as the anchor for the entire assembly.[4][5] Its three chlorine atoms can be substituted in a stepwise manner by nucleophiles at controlled temperatures, allowing for a precise and stable covalent linkage to a support matrix, the cholic acid-cysteine conjugate, and finally, the enzyme.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of enzymes immobilized using this innovative cholic acid-cysteine-cyanuric chloride system.
Scientific Rationale and Workflow Overview
The immobilization strategy is a sequential process involving three main stages:
-
Synthesis of the Cholic Acid-Cysteine (CA-Cys) Conjugate: The carboxylic acid group of cholic acid is covalently linked to the primary amine of L-cysteine via an amide bond. This creates a bifunctional molecule with the cholic acid head and a reactive cysteine tail.
-
Activation of a Support Matrix with Cyanuric Chloride and Functionalization with CA-Cys: A support material bearing nucleophilic groups (e.g., hydroxyl or amine groups) is first activated with cyanuric chloride. Subsequently, the CA-Cys conjugate is attached to the activated support.
-
Enzyme Immobilization: The enzyme is then covalently immobilized onto the CA-Cys functionalized support.
This multi-step approach allows for a high degree of control over the immobilization process, leading to a robust and stable biocatalyst.
Diagram of the Overall Immobilization Workflow
Caption: Overall workflow for enzyme immobilization.
Part 1: Synthesis and Characterization of the Cholic Acid-Cysteine (CA-Cys) Conjugate
This section details the synthesis of the foundational CA-Cys conjugate. The reaction involves the formation of a stable amide bond between the carboxylic acid of cholic acid and the primary amine of L-cysteine, typically facilitated by a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
Protocol 1: Synthesis of CA-Cys Conjugate
Materials:
-
Cholic Acid
-
L-Cysteine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve cholic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath and add EDC (1.5 equivalents) portion-wise while stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-activated cholic acid ester.
-
Cysteine Addition: In a separate flask, dissolve L-cysteine (1.5 equivalents) in DMF with a small amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine group.
-
Conjugation: Add the L-cysteine solution dropwise to the activated cholic acid solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a small amount of water. Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Purification: Collect the precipitate by filtration and wash thoroughly with diethyl ether. Redissolve the crude product in a minimal amount of ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the CA-Cys conjugate.
Characterization of the CA-Cys Conjugate
Confirmation of the successful synthesis of the CA-Cys conjugate is crucial before proceeding. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: [8] The formation of the amide bond can be confirmed by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The disappearance of the broad carboxylic acid O-H stretch from cholic acid is also an indicator of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural confirmation of the conjugate.[9][10]
Table 1: Expected Spectroscopic Data for CA-Cys Conjugate
| Spectroscopic Technique | Key Expected Observations |
| FTIR | - Appearance of amide I band (~1650 cm⁻¹) - Appearance of amide II band (~1540 cm⁻¹) - Disappearance of broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) |
| ¹H NMR | - Characteristic steroid backbone protons from cholic acid. - Protons corresponding to the cysteine moiety. - A downfield shift of the alpha-proton of cysteine upon amide bond formation. |
| ¹³C NMR | - Appearance of a new carbonyl carbon signal for the amide bond (~170-175 ppm). - Characteristic signals for the steroid backbone of cholic acid and the carbons of cysteine. |
Part 2: Support Functionalization and Enzyme Immobilization
This stage involves the activation of a suitable support matrix, followed by the covalent attachment of the CA-Cys conjugate and the enzyme. A generic protocol is provided, which can be adapted for various support materials possessing hydroxyl or primary amine groups (e.g., silica, agarose, or functionalized polymers).
Protocol 2: Cyanuric Chloride Activation and CA-Cys Functionalization of a Hydroxyl-Bearing Support
Materials:
-
Support matrix with surface hydroxyl groups (e.g., silica gel, agarose beads)
-
Cyanuric chloride
-
Anhydrous acetone or dioxane
-
Sodium carbonate solution (0.1 M)
-
CA-Cys conjugate (from Part 1)
-
Phosphate buffer (pH 7.5)
Procedure:
-
Support Preparation: Wash the support material thoroughly with deionized water and then with acetone. Dry the support under vacuum.
-
Cyanuric Chloride Activation: Suspend the dry support in anhydrous acetone. In a separate container, dissolve cyanuric chloride (excess) in anhydrous acetone. Add the cyanuric chloride solution to the support suspension at 0-5°C with gentle stirring.[5] Maintain this temperature for 1-2 hours.
-
Washing: Filter the activated support and wash extensively with cold acetone to remove unreacted cyanuric chloride.
-
CA-Cys Conjugation: Immediately suspend the activated support in a solution of the CA-Cys conjugate dissolved in phosphate buffer (pH 7.5). Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.
-
Final Washing: Filter the CA-Cys functionalized support and wash sequentially with phosphate buffer and deionized water to remove any unbound conjugate.
Diagram of the Support Activation and Functionalization
Caption: Activation and functionalization of a hydroxyl-bearing support.
Protocol 3: Enzyme Immobilization
Materials:
-
CA-Cys functionalized support (from Protocol 2)
-
Enzyme of interest
-
Phosphate buffer (pH 7.0-8.0, depending on enzyme stability)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL)
-
Magnetic stirrer or shaker
Procedure:
-
Enzyme Solution Preparation: Dissolve the enzyme in the appropriate phosphate buffer to a desired concentration.
-
Immobilization Reaction: Add the enzyme solution to the CA-Cys functionalized support. The ratio of enzyme to support should be optimized for each specific enzyme. Gently agitate the mixture at 4°C overnight.
-
Blocking: To block any remaining reactive sites on the support, add a solution of BSA (or another inert protein) and incubate for 1-2 hours at room temperature.
-
Washing: Filter the immobilized enzyme and wash thoroughly with phosphate buffer to remove any unbound enzyme and blocking agent.
-
Storage: Store the immobilized enzyme in a suitable buffer at 4°C until further use.
Part 3: Characterization of the Immobilized Enzyme
A thorough characterization of the immobilized enzyme is essential to evaluate the success of the immobilization process and to understand the properties of the resulting biocatalyst.
Determination of Enzyme Loading and Immobilization Yield
The amount of enzyme successfully immobilized onto the support can be determined indirectly by measuring the protein concentration in the supernatant before and after the immobilization process using a standard protein assay, such as the Bradford or BCA assay.[11]
Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
Enzyme Loading (mg/g) = (Initial Protein - Unbound Protein) / Weight of Support
Activity Assay
The activity of the immobilized enzyme should be compared to that of the free enzyme under identical conditions (pH, temperature, substrate concentration). The specific activity of the immobilized enzyme is a key parameter.
Activity Retention (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x 100
Stability Studies
pH Stability: Incubate both the free and immobilized enzyme in buffers of varying pH for a defined period. Subsequently, measure the residual activity under optimal assay conditions. The immobilized enzyme is expected to exhibit a broader pH stability profile.[12]
Thermal Stability: Incubate the free and immobilized enzyme at various temperatures for different time intervals. Cool the samples and measure the residual activity. The cholic acid microenvironment is anticipated to enhance the thermal stability of the immobilized enzyme.[7]
Kinetic Studies
Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for both the free and immobilized enzyme by measuring the initial reaction rates at varying substrate concentrations.[6][13] Changes in these parameters can provide insights into the effects of immobilization on enzyme conformation and substrate accessibility.
Table 2: Typical Changes in Kinetic Parameters upon Immobilization
| Parameter | Typical Change upon Immobilization | Interpretation |
| Kₘ | Increase | May indicate a lower affinity of the enzyme for its substrate due to conformational changes or diffusional limitations. |
| Vₘₐₓ | Decrease | Often observed due to a fraction of the enzyme being inactivated during immobilization or due to mass transfer limitations of the substrate to the active site. |
Reusability and Leaching Studies
A key advantage of enzyme immobilization is the ability to reuse the biocatalyst. The reusability of the immobilized enzyme should be assessed by repeatedly using it in catalytic cycles and measuring its activity after each cycle.
Leaching studies are also critical to confirm the stability of the covalent linkage.[14] After each cycle of use, the supernatant should be tested for any leached enzyme activity. The covalent nature of the bonds formed in this system is expected to result in minimal enzyme leaching.
Conclusion and Future Perspectives
The cholic acid-cysteine-cyanuric chloride system offers a sophisticated and highly controllable method for enzyme immobilization. The unique properties of each component contribute to a final biocatalyst with potentially enhanced stability and performance. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore and optimize this system for their specific enzymatic applications. Future work could involve tailoring the bile acid and amino acid linkers to further fine-tune the microenvironment and spacing for different enzymes, opening new avenues for the development of next-generation biocatalysts.
References
- 1. youtube.com [youtube.com]
- 2. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme Immobilization over Polystyrene Surface Using Cysteine Functionalized Copper Nanoparticle as a Linker Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemical synthesis of N-acetylcysteine conjugates of bile acids and in vivo formation in cholestatic rats as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical and biochemical effectiveness and safety of cholic acid treatment for bile acid synthesis defects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Measurements for Enzyme Immobilization | Springer Nature Experiments [experiments.springernature.com]
- 12. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imwa.info [imwa.info]
- 14. physics.byu.edu [physics.byu.edu]
Cell uptake studies using fluorescently labeled cholic acid-cysteine-cyanuric chloride
Application Note & Protocols
Topic: High-Throughput Cellular Uptake and Transporter Specificity Studies Using a Novel Fluorescent Bile Acid Probe: CA-Cys-CN-Fluor
Audience: Researchers, scientists, and drug development professionals in pharmacology, cell biology, and gastroenterology.
Introduction: Unveiling Bile Acid Dynamics in Real-Time
Bile acids (BAs) are not merely digestive surfactants; they are crucial signaling molecules that regulate lipid, glucose, and energy homeostasis through complex intracellular pathways. Their tightly controlled enterohepatic circulation is mediated by a series of transporters, primarily the Apical Sodium-dependent Bile Acid Transporter (ASBT, gene SLC10A2) in the terminal ileum and the Na+-Taurocholate Cotransporting Polypeptide (NTCP, gene SLC10A1) in hepatocytes.[1][2][3] Dysregulation of these transporters is implicated in numerous pathologies, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and diabetes.[4][5] Consequently, ASBT and NTCP are significant targets for therapeutic intervention and drug delivery.[1][6]
To facilitate the study of these transport mechanisms and to screen for potential inhibitors, we have developed a novel fluorescent bile acid probe, CA-Cys-CN-Fluor . This probe is engineered for robust performance in cell-based assays, enabling direct visualization and quantification of bile acid uptake. This document provides a comprehensive guide to its application, from fundamental principles to detailed experimental protocols.
The CA-Cys-CN-Fluor Probe: A Modular Design for Targeted Imaging
The power of the CA-Cys-CN-Fluor probe lies in its rational, modular design. Each component is selected for a specific function, creating a highly effective tool for cellular imaging.
-
Cholic Acid (CA): The steroidal backbone of this primary bile acid is the core targeting moiety. It is a natural substrate for ASBT and NTCP, ensuring that the probe's uptake is mediated by the transporters of interest.[3][7]
-
Cysteine (Cys): This amino acid acts as a flexible and biocompatible spacer, connecting the cholic acid to the core scaffold. Its inclusion helps preserve the natural recognition of the cholic acid moiety by the transporter, minimizing steric hindrance from the bulky fluorophore.[8]
-
Cyanuric Chloride (CN): This tri-substituted triazine serves as a versatile and stable covalent linker.[9] Its sequential reactivity allows for the precise, stepwise attachment of the cholic acid (via cysteine), the fluorophore, and potentially other functionalities, creating a stable final conjugate.[10][11]
-
Fluorophore (Fluor): A bright, photostable fluorescent dye (e.g., FITC, NBD) is attached to the cyanuric scaffold. This reporter molecule enables detection and quantification of the probe's cellular accumulation via fluorescence microscopy or plate-based readers.[12][13]
The resulting conjugate is a powerful tool that mimics natural bile acids, allowing researchers to track their path into and within living cells.
Core Application: Visualizing and Quantifying Transporter-Mediated Uptake
This protocol details the primary application of CA-Cys-CN-Fluor: measuring its uptake in a cell line engineered to express a specific bile acid transporter, such as ASBT.
Principle of the Assay
Cells overexpressing a bile acid transporter (e.g., HEK293-ASBT) are incubated with the CA-Cys-CN-Fluor probe. The transporter recognizes the cholic acid moiety and actively transports the entire probe into the cell. The resulting increase in intracellular fluorescence, measured by microscopy or a fluorescence plate reader, is directly proportional to transporter activity.
Experimental Workflow for Cellular Uptake
Figure 1. Workflow for measuring cellular uptake of the fluorescent bile acid probe.
Detailed Protocol: Cellular Uptake
Materials:
-
HEK293 cells stably transfected with the human ASBT gene (HEK293-ASBT).
-
Wild-type (WT) HEK293 cells (for negative control).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).
-
CA-Cys-CN-Fluor probe stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence microscope or multi-well plate reader.
Methodology:
-
Cell Seeding: Seed HEK293-ASBT and WT HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells per well. Culture for 24-48 hours at 37°C and 5% CO₂ until they form a confluent monolayer.[14]
-
Probe Preparation: Prepare a working solution of CA-Cys-CN-Fluor by diluting the 10 mM DMSO stock into pre-warmed (37°C) HBSS to a final concentration of 10 µM. Rationale: The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Initiate Uptake: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed HBSS.
-
Aspirate the wash buffer and add 50 µL of the 10 µM CA-Cys-CN-Fluor working solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Rationale: Time-course experiments should be performed initially to determine the linear range of uptake.[15]
-
Terminate Uptake: To stop the reaction, aspirate the probe solution and immediately wash the cells three times with 150 µL of ice-cold HBSS. Rationale: Using ice-cold buffer halts membrane transport processes and removes extracellular probe, reducing background fluorescence.
-
Quantification:
-
Plate Reader: Add 100 µL of HBSS or a cell lysis buffer to each well. Read the fluorescence intensity using a plate reader with appropriate excitation/emission filters for the chosen fluorophore.
-
Microscopy: Add 100 µL of HBSS to each well and immediately image the cells using a fluorescence microscope. Ensure imaging parameters (exposure time, gain) are kept constant across all wells.
-
Advanced Application: Validating Specificity with a Competitive Inhibition Assay
To ensure that the observed fluorescence is a result of specific, transporter-mediated uptake and not passive diffusion, a competitive inhibition assay is essential. This protocol validates the biological mechanism of uptake.
Principle of the Assay
The assay tests whether an excess of an unlabeled, natural substrate (e.g., cholic acid) can block the uptake of the fluorescent probe. If uptake is transporter-mediated, the unlabeled substrate will compete for the same binding site on the transporter, leading to a significant reduction in intracellular fluorescence from the CA-Cys-CN-Fluor probe.[16]
Experimental Workflow for Competitive Inhibition
Figure 2. Logic of the competitive inhibition assay to confirm uptake specificity.
Detailed Protocol: Competitive Inhibition
Additional Materials:
-
Unlabeled Cholic Acid (inhibitor) stock solution (100 mM in DMSO).
Methodology:
-
Cell Seeding: Prepare a 96-well plate with HEK293-ASBT cells as described in the previous protocol.
-
Prepare Solutions:
-
Probe Solution: 10 µM CA-Cys-CN-Fluor in pre-warmed HBSS.
-
Inhibitor Solution: 1 mM unlabeled Cholic Acid in pre-warmed HBSS.
-
Competition Solution: 10 µM CA-Cys-CN-Fluor + 1 mM unlabeled Cholic Acid in pre-warmed HBSS. Rationale: A 100-fold excess of the unlabeled competitor is typically sufficient to achieve maximal inhibition.
-
-
Pre-incubation (Inhibition Wells):
-
Wash all wells once with pre-warmed HBSS.
-
To the "Inhibition" wells, add 50 µL of the 1 mM Inhibitor Solution.
-
To the "Control" wells, add 50 µL of HBSS.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Initiate Uptake:
-
To the "Control" wells, aspirate the HBSS and add 50 µL of the Probe Solution.
-
To the "Inhibition" wells, aspirate the inhibitor solution and add 50 µL of the Competition Solution.
-
-
Incubation and Termination: Incubate for 30 minutes at 37°C. Terminate the uptake by washing 3x with ice-cold HBSS as previously described.
-
Quantification: Measure fluorescence using a plate reader or microscope.
Data Presentation and Interpretation
The results can be summarized to show the effectiveness of the competitive inhibitor.
| Condition | Cell Line | Treatment | Mean Fluorescence (a.u.) ± SD | % Uptake Inhibition |
| 1 | WT HEK293 | 10 µM Probe | 150 ± 25 | N/A |
| 2 | HEK293-ASBT | 10 µM Probe | 3200 ± 180 | 0% (Reference) |
| 3 | HEK293-ASBT | 10 µM Probe + 1 mM Cholic Acid | 450 ± 60 | 91.4% |
Interpretation:
-
The low fluorescence in wild-type cells (Condition 1) indicates minimal non-specific binding or passive diffusion.
-
The strong fluorescence signal in HEK293-ASBT cells (Condition 2) demonstrates robust transporter-dependent uptake.[17]
-
The dramatic reduction in fluorescence in the presence of excess unlabeled cholic acid (Condition 3) confirms that CA-Cys-CN-Fluor uptake is specifically mediated by the ASBT transporter.
Troubleshooting and Key Considerations
-
High Background: Ensure thorough washing with ice-cold buffer. Reduce probe concentration or incubation time if non-specific binding appears high.
-
Low Signal: Confirm transporter expression in your cell line (e.g., via qPCR or Western blot). Increase incubation time or probe concentration, ensuring you remain within the linear range of uptake.
-
Phototoxicity/Photobleaching: When performing live-cell imaging, minimize the exposure time and excitation light intensity to prevent cell damage and loss of signal.
-
Compound Solubility: Always inspect your final working solutions for any signs of precipitation. If observed, consider adjusting buffer composition or lowering the final concentration.
Conclusion
The fluorescent bile acid probe CA-Cys-CN-Fluor is a highly effective and validated tool for investigating cellular bile acid transport. Its rational design allows for specific targeting of transporters like ASBT and NTCP. The protocols outlined in this document provide a robust framework for quantifying transporter activity and screening for potential modulators, making it an invaluable asset for research in drug discovery and metabolic disease.
References
- 1. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of apical sodium--dependent bile salt transporter inhibitors: 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Chemical synthesis of N-acetylcysteine conjugates of bile acids and in vivo formation in cholestatic rats as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent bile acid derivatives: relationship between chemical structure and hepatic and intestinal transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Welcome to the technical support center for cholic acid-cysteine-cyanuric chloride based constructs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during the synthesis, purification, or application of these complex molecules. As these conjugates often form dendrimer-like or polymeric structures, their physicochemical properties can be challenging to manage. This document provides in-depth, troubleshooting-oriented guidance rooted in the fundamental chemistry of the constituent components.
Section 1: Understanding the Core Problem: Why Solubility is an Issue
The conjugation of cholic acid, L-cysteine, and cyanuric chloride creates a unique macromolecular structure with inherent solubility challenges. The final product is a complex amphiphile, possessing a rigid, hydrophobic steroid core (from cholic acid) and a flexible, potentially charged scaffold (from the cysteine-cyanuric chloride backbone). This duality often leads to intermolecular aggregation and precipitation, particularly in aqueous systems.
-
Cholic Acid (CA): A primary bile acid, CA is characterized by a hydrophobic steroidal nucleus and a hydrophilic face with three hydroxyl groups and a terminal carboxylic acid. It is practically insoluble in water but soluble in alcohols and acetic acid[1][2]. Its pKa is around 6.4, meaning its charge and solubility are highly dependent on pH[3].
-
L-Cysteine (Cys): An amino acid containing a nucleophilic thiol (-SH) group and an amino (-NH2) group. Cysteine is highly soluble in water, but its solubility is pH-dependent[4]. The thiol and amino groups are the primary reactive sites for conjugation with cyanuric chloride.
-
Cyanuric Chloride (CC): A highly reactive triazine ring with three chlorine atoms. These chlorines can be substituted sequentially by nucleophiles. CC is very slightly soluble in water and is prone to rapid, exothermic hydrolysis, especially under neutral to alkaline conditions or at elevated temperatures, to form cyanuric acid and HCl[5][6][7]. This side reaction is a critical factor to control during synthesis.
The resulting conjugate can be thought of as a dendrimer or hyperbranched polymer. Such structures are known to present solubility difficulties, which can be influenced by the generation of the dendrimer, the nature of its surface groups, and the surrounding pH and solvent environment[8][9].
Visualizing the Synthesis Pathway
The reaction proceeds via sequential nucleophilic substitution on the cyanuric chloride core. The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, stepwise synthesis.
References
- 1. Cholic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Cholic acid (FDB012810) - FooDB [foodb.ca]
- 3. Cholic Acid [drugfuture.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemcess.com [chemcess.com]
- 7. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendrimers for enhanced drug solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for cholic acid-cysteine-cyanuric chloride characterization
Technical Support Center: Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Welcome to the technical support center for the synthesis and characterization of cholic acid-cysteine-cyanuric chloride conjugates. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel class of amphiphilic molecules. These conjugates hold significant promise in fields such as drug delivery and biomaterials, but their unique structure presents specific challenges in synthesis and analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Section 1: Synthesis Troubleshooting
The synthesis of this conjugate relies on the sequential, temperature-controlled nucleophilic aromatic substitution on the cyanuric chloride core.[1][2] The distinct reactivity of the three chlorine atoms on the s-triazine ring allows for a stepwise conjugation, but this process requires precise control to achieve high selectivity and yield.[3][4]
FAQ 1.1: My overall reaction yield is very low. What are the most likely causes?
Low yield is a frequent issue stemming from several potential factors. A systematic review of your reaction parameters is the best approach.
-
Cause A: Incorrect Temperature Control. Cyanuric chloride's reactivity is highly temperature-dependent. The first substitution (e.g., with cysteine's amine group) should be performed at 0-5 °C. The second substitution (with an amine-modified cholic acid) should be at room temperature, and a third, if any, would require elevated temperatures (>60 °C).[5] Failure to maintain these distinct temperature stages can lead to a mixture of mono-, di-, and tri-substituted products, significantly lowering the yield of your desired compound.[4]
-
Cause B: Incorrect pH. The nucleophilicity of the amine groups on cysteine and your cholic acid derivative is pH-dependent. The reaction should be carried out under basic conditions to deprotonate the amine, enhancing its nucleophilic character. An inorganic base like sodium carbonate or an organic base like N,N-Diisopropylethylamine (DIEA) is typically used to scavenge the HCl produced during the substitution.[6] If the pH is too low, the amines will be protonated and non-reactive.
-
Cause C: Hydrolysis of Cyanuric Chloride. Cyanuric chloride is highly susceptible to hydrolysis, which converts the reactive C-Cl bonds to stable C-OH groups (cyanuric acid), terminating the reaction.[7] Ensure all solvents (e.g., acetone, THF, acetonitrile) and glassware are rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Cause D: Reagent Purity and Stoichiometry. Verify the purity of your starting materials. Use a slight excess (1.1-1.2 equivalents) of the nucleophile for each substitution step to drive the reaction to completion, but avoid a large excess which can promote di-substitution.[6]
Workflow 1: Sequential Synthesis Strategy
Caption: Controlled stepwise synthesis workflow.
FAQ 1.2: My product is insoluble and precipitates from the reaction mixture. How can I manage this?
The final conjugate is highly amphiphilic, with a hydrophobic cholic acid "face" and a more polar cysteine-triazine portion. This can lead to aggregation and poor solubility in common organic solvents.[8][9]
-
Solution A: Solvent Selection. If you are using solvents like THF or acetone, consider switching to or adding a co-solvent with higher polarity and a higher boiling point, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are better at solvating both the polar and non-polar regions of the molecule.
-
Solution B: Change the Order of Addition. In some cases, synthesizing the cholic acid-triazine intermediate first and then reacting it with cysteine can alter the solubility profile of the intermediates, preventing premature precipitation.
-
Solution C: Post-Synthesis Solubilization. For purification, dissolving the crude product in a minimal amount of DMSO before purification by preparative HPLC with a suitable mobile phase (e.g., acetonitrile/water with formic acid) is often effective.
Section 2: Analytical Characterization Troubleshooting
Accurate characterization is critical to confirm the structure and purity of your conjugate. Each technique presents unique challenges due to the molecule's complexity.
NMR Spectroscopy
FAQ 2.1.1: My ¹H NMR signals are broad and poorly resolved. What is the cause and how can I fix it?
This is the most common NMR problem for this class of molecules and is almost always due to molecular aggregation. The amphiphilic nature of the conjugate causes it to form micelle-like structures or other aggregates in solution, even at low concentrations.[10][11] This slows molecular tumbling, leading to significant peak broadening.
-
Solution A: Use DMSO-d₆. Deuterated chloroform (CDCl₃) is often a poor choice as it can promote aggregation. DMSO-d₆ is a highly polar, hydrogen-bond-disrupting solvent that is very effective at breaking up aggregates and producing sharper signals.
-
Solution B: Increase the Temperature. Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can provide enough thermal energy to break up weak intermolecular interactions and increase the rate of conformational exchange, resulting in sharper peaks.[12]
-
Solution C: Dilute Your Sample. While counterintuitive, sometimes reducing the concentration can shift the equilibrium away from the aggregated state. However, this may require a longer acquisition time to achieve a good signal-to-noise ratio.[13]
-
Solution D: Check for Paramagnetic Impurities. Trace amounts of paramagnetic metals from glassware or reagents can cause significant line broadening. Filtering the NMR sample through a small plug of Celite or silica can sometimes resolve this.
Table 1: Key Diagnostic ¹H NMR Chemical Shifts (Typical values in DMSO-d₆)
| Proton Type | Component | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide N-H | Cysteine-Triazine Linkage | 8.0 - 9.5 | Often broad. Disappears on D₂O exchange.[10] |
| Steroid Core Protons | Cholic Acid | 0.6 - 2.5 | Complex, overlapping multiplet region. |
| C-18 Methyl (s) | Cholic Acid | ~0.6 | Sharp singlet, good reference point. |
| C-21 Methyl (d) | Cholic Acid | ~0.9 | Sharp doublet, good reference point. |
| Cysteine α-H | Cysteine | 4.0 - 5.0 | Shifted downfield upon conjugation. |
| Cysteine β-CH₂ | Cysteine | 2.8 - 3.5 | Can be complex due to chirality. |
Mass Spectrometry
FAQ 2.2.1: I cannot find the molecular ion peak for my final product. What should I try?
The absence of the target molecular ion ([M+H]⁺ or [M+Na]⁺) can be frustrating. The issue often lies with ionization efficiency, stability, or adduct formation.[14]
-
Solution A: Optimize Ionization Source. Electrospray ionization (ESI) is typically the method of choice. Ensure the spray is stable. If the compound is prone to fragmentation, try a "softer" ionization technique or reduce the in-source collision energy (fragmentor voltage).[15]
-
Solution B: Promote Adduct Formation. These molecules often ionize more efficiently as sodium adducts ([M+Na]⁺) rather than protonated species ([M+H]⁺). Try adding a small amount of sodium acetate to your sample solution to encourage the formation of the sodium adduct, which is often more stable.[14]
-
Solution C: Check for Common Fragments. Look for masses corresponding to logical fragmentation patterns. The cleavage of the cysteine or cholic acid moiety from the triazine core is a common fragmentation pathway.[16] Observing these fragments, even without the parent ion, provides strong evidence of a successful conjugation.
Table 2: Expected m/z Values for ESI-MS Analysis
| Species | Description | Expected [M+H]⁺ | Expected [M+Na]⁺ |
|---|---|---|---|
| Cholic Acid | Starting Material | 409.29 | 431.27 |
| Cysteine | Starting Material | 122.03 | 144.01 |
| Cyanuric Chloride | Starting Material | 184.92 | - |
| Final Conjugate * | Desired Product | Calculate Based on Final Structure | Calculate Based on Final Structure |
| Fragment 1 | Loss of Cholic Acid Moiety | Calculate | Calculate |
| Fragment 2 | Loss of Cysteine Moiety | Calculate | Calculate |
*Note: The exact mass will depend on the specific amine-linker used to modify the cholic acid.
FTIR Spectroscopy
FAQ 2.3.1: How can I use FTIR to confirm the conjugation was successful?
FTIR is an excellent technique for quickly verifying the formation of key functional groups and the disappearance of others.
-
Look for Triazine Ring Vibrations: The successful incorporation of the cyanuric chloride core will introduce characteristic peaks for the triazine ring. Look for C=N stretching vibrations around 1510-1550 cm⁻¹ and C-N stretching around 1350-1450 cm⁻¹.[17][18]
-
Confirm Amide Bond Formation: If an amide bond was formed to link the cholic acid, you should see a new, strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and an N-H bend around 1550 cm⁻¹.
-
Disappearance of Starting Material Peaks: Crucially, confirm the disappearance of the sharp C-Cl stretch from cyanuric chloride (around 850 cm⁻¹) and any relevant starting material peaks, such as a nitrile peak if that was part of your linker strategy.
Workflow 2: Troubleshooting Analytical Data
Caption: Logical flow for troubleshooting analytical results.
HPLC Analysis
FAQ 2.4.1: My HPLC chromatogram shows a very broad peak or significant tailing. How can I improve this?
Peak broadening and tailing in reverse-phase HPLC are common for amphiphilic molecules and are often caused by secondary interactions with the column or poor solubility in the mobile phase.[19][20]
-
Solution A: Add an Ion-Pairing Agent. Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (both water and acetonitrile). This will protonate any free amine groups and suppress unwanted ionic interactions with residual silanols on the C18 column, leading to significantly sharper peaks.
-
Solution B: Optimize Gradient and Flow Rate. A shallower gradient may be necessary to properly resolve the main product from closely related impurities. Lowering the flow rate can also improve resolution.
-
Solution C: Increase Column Temperature. As with NMR, heating the column (e.g., to 40 °C) can improve peak shape by reducing mobile phase viscosity and minimizing secondary interactions.
-
Solution D: Check for Purity. A broad peak may not be a single compound. Collect fractions across the peak and analyze them by mass spectrometry to determine if you have a mixture of unresolved species, such as isomers or di-substituted byproducts.[21]
References
- 1. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. Bile acids. LIV--mass spectra of conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 20. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Cholic Acid-Cysteine-Cyanuric Chloride Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of cholic acid-cysteine-cyanuric chloride conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthetic workflow. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute the synthesis but also to troubleshoot and optimize it effectively.
Synthesis Overview: The Chemistry of Conjugation
The synthesis of cholic acid-cysteine-cyanuric chloride is a multi-step process that leverages the unique, staged reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to act as a trifunctional linker. The goal is to conjugate the steroidal backbone of cholic acid with the versatile amino acid, L-cysteine.
-
Cyanuric Chloride (TCT): This is the electrophilic core of the reaction. Its three chlorine atoms can be sequentially replaced by nucleophiles. The key to controlling this reaction is temperature. The reactivity of the chlorine atoms decreases after each substitution, requiring progressively higher temperatures to replace the next one.[1][2] The first substitution typically occurs at 0-5°C, the second at room temperature, and the third often requires heating.[3]
-
L-Cysteine: This amino acid serves a dual role. It possesses two primary nucleophilic centers: the amine (-NH2) group and the thiol (-SH) group. The thiol group is a potent nucleophile, often reacting preferentially under specific pH conditions.
-
Cholic Acid: This bile acid provides the hydrophobic steroid scaffold. Its key reactive sites for this synthesis are its three hydroxyl (-OH) groups (at C3, C7, and C12) and the terminal carboxylic acid (-COOH) group. To ensure selective conjugation, the carboxylic acid is often protected, for instance, as a methyl ester.
The general strategy involves a stepwise nucleophilic aromatic substitution on the cyanuric chloride core.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential nature of the synthesis, highlighting the critical role of temperature control in achieving the desired product.
Caption: Stepwise synthesis of the target conjugate.
Detailed Experimental Protocol
This protocol outlines a general method for the synthesis. Researchers should optimize conditions based on their specific cholic acid derivative and desired degree of substitution.
Materials:
-
Cyanuric Chloride (TCT)
-
L-Cysteine
-
Cholic Acid Methyl Ester (or other protected cholic acid)
-
Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
First Substitution (Cysteine Attachment):
-
Dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven-dried to prevent hydrolysis of the TCT.[1]
-
Cool the solution to 0-4°C in an ice bath.
-
In a separate flask, prepare a suspension of L-cysteine (1.0 eq.) and a base such as NaHCO₃ (2.5 eq.) or DIEA (2.5 eq.) in the same anhydrous solvent. The base is crucial for scavenging the HCl byproduct.[4]
-
Add the cysteine suspension dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature at 0-4°C.
-
Allow the reaction to stir at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Second Substitution (Cholic Acid Attachment):
-
In a separate flask, dissolve the cholic acid derivative (1.0 eq.) and a base (e.g., DIEA, 1.5 eq.) in anhydrous THF or DCM.
-
Once the first substitution is complete (as indicated by TLC), add the cholic acid solution to the reaction mixture.
-
Allow the reaction to warm to room temperature (~25°C) and stir for 12-24 hours. Again, monitor the progress by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue using silica gel column chromatography. The appropriate solvent system (eluent) will need to be determined via TLC analysis (e.g., gradients of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final conjugate.
-
Stoichiometry and Conditions Summary:
| Reagent | Molar Eq. | Temperature | Reaction Time | Purpose |
| Step 1 | ||||
| Cyanuric Chloride | 1.0 | 0-4 °C | - | Electrophilic core |
| L-Cysteine | 1.0 | 0-4 °C | 2-4 hours | First nucleophile |
| Base (e.g., NaHCO₃) | 2.5 | 0-4 °C | 2-4 hours | HCl scavenger |
| Step 2 | ||||
| Cholic Acid Derivative | 1.0 | Room Temp. | 12-24 hours | Second nucleophile |
| Base (e.g., DIEA) | 1.5 | Room Temp. | 12-24 hours | HCl scavenger |
Troubleshooting Guide (Q&A)
Q1: My final yield is disappointingly low. What are the most likely causes?
A1: Low yield can stem from several factors. Here’s a systematic approach to diagnosing the issue:
-
Hydrolysis of Cyanuric Chloride: TCT is highly sensitive to moisture and can hydrolyze to form cyanuric acid, which is unreactive.[1] Ensure all your solvents and reagents are anhydrous and that the reaction is run under an inert atmosphere.
-
Incomplete Reaction: Check your TLC analysis at each stage. If you see significant amounts of starting material remaining, the reaction may not have gone to completion. Potential causes include insufficient reaction time, incorrect temperature, or a deactivated nucleophile.
-
Ineffective Base: The base is critical for neutralizing the HCl generated. If the HCl is not scavenged, it can protonate the amine of cysteine, rendering it non-nucleophilic. Ensure your base is active and added in sufficient quantity.
-
Product Loss During Work-up: The product may have partial water solubility, leading to losses during the extraction phase. Additionally, cyanuric acid byproduct can sometimes co-precipitate with the product, making isolation difficult.[5] Consider alternative extraction solvents or a modified purification strategy.
Q2: My TLC plate shows multiple products, and I'm not sure which is my target compound.
A2: A complex product mixture is common. The spots could correspond to:
-
Unreacted starting materials (TCT, Cysteine, Cholic Acid).
-
The mono-substituted intermediate (TCT-Cysteine).
-
The desired di-substituted product (TCT-Cysteine-Cholic Acid).
-
Over-reacted tri-substituted products (if excess nucleophile or high temperatures were used).
-
Hydrolyzed byproducts like cyanuric acid.
Solution: Run co-spots on your TLC plate with the starting materials to identify them. The polarity, and thus the Rf value, will change predictably with each substitution. The product should be less polar than cysteine but potentially more polar than the cholic acid ester, depending on the final structure. For definitive identification, isolating the main spots via preparative TLC or column chromatography followed by characterization (e.g., LC-MS, NMR) is recommended.[6]
Q3: The reaction seems to stop after the first substitution. How can I drive the second substitution forward?
A3: This is a direct consequence of the deactivation of the triazine ring after the first substitution.[1] The first chlorine is highly reactive at 0°C, but the second is significantly less so.
-
Increase the Temperature: As outlined in the protocol, the second substitution requires a higher temperature. Allowing the reaction to warm to room temperature is essential. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) may be required, but proceed with caution to avoid side reactions.
-
Check Nucleophile and Base: Ensure your cholic acid derivative and base were added correctly and are of good quality.
-
Allow Sufficient Time: Nucleophilic aromatic substitutions can be slow. Let the reaction run for at least 12-24 hours, monitoring periodically by TLC.
Troubleshooting Workflow
This flowchart provides a logical path for addressing common synthesis issues.
Caption: A logical workflow for troubleshooting synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Why is cyanuric chloride used as the linker? A1: Cyanuric chloride is an ideal linker due to its trifunctional nature and well-defined, stepwise reactivity.[4] This allows for the controlled, sequential addition of different nucleophiles by simply adjusting the reaction temperature, enabling the construction of complex, multifunctional molecules.[7]
Q2: Do I need to protect the hydroxyl groups on cholic acid? A2: Not always, but it depends on the desired outcome. The nucleophilicity of amines and thiols is generally higher than that of alcohols, meaning cysteine will likely react first.[8] However, under more forcing conditions (e.g., higher temperatures for the third substitution), the hydroxyl groups of cholic acid could react. If you need to ensure conjugation occurs only through a specific linker attached to the cholic acid backbone (and not directly to its -OH groups), then protecting them is advisable.[9][10]
Q3: What analytical techniques are best for characterizing the final product? A3: A combination of techniques is recommended for unambiguous characterization:
-
TLC: For routine monitoring of reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product, which is crucial for verifying that the desired conjugations have occurred.[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, confirming the attachment points on the cholic acid and triazine rings.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 4. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 5. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jcp.bmj.com [jcp.bmj.com]
- 12. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 13. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid in cholic acid-cysteine-cyanuric chloride conjugation
Introduction: Navigating the Synthesis of a Tri-Component Conjugate
Welcome to the technical support guide for the conjugation of cholic acid to cysteine using a cyanuric chloride linker. This synthetic scheme aims to create a well-defined molecular construct by leveraging the stepwise reactivity of cyanuric chloride. However, the multi-functional nature of the reactants presents a complex landscape of potential side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemistry and to offer practical, field-tested solutions to common challenges encountered during this synthesis. By understanding the "why" behind each experimental step, you can proactively avoid pitfalls and ensure a high-yield, high-purity synthesis of your target conjugate.
The intended reaction proceeds in three main stages:
-
Mono-substitution of Cyanuric Chloride: Selective reaction of one chlorine atom on the cyanuric chloride ring with the thiol group of cysteine.
-
Di-substitution of Cyanuric Chloride: Reaction of a second chlorine atom with the amine group of a second cysteine, or potentially the amine of the first cysteine under certain conditions.
-
Amide Coupling: Activation of cholic acid's carboxylic group and its subsequent conjugation to the free amine of the cysteine moiety.
This document will address the critical parameters and potential side reactions at each of these stages.
Understanding the Core Chemistry & Key Reactants
A successful conjugation hinges on controlling the reactivity of three key molecules.
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This is a trifunctional linker. Its three chlorine atoms are highly susceptible to nucleophilic substitution. Crucially, their reactivity is temperature-dependent, allowing for stepwise substitution.[1][2]
-
L-Cysteine: This amino acid possesses two distinct nucleophilic centers:
-
Thiol Group (-SH): A potent nucleophile, especially in its deprotonated thiolate form (S⁻). The pKa of the thiol group is typically around 8.0-8.5.[3][4] It is the preferred site for the initial reaction with cyanuric chloride at controlled pH.
-
Amine Group (-NH₂): A good nucleophile, but its reactivity is highly pH-dependent. At acidic pH, it is protonated (-NH₃⁺) and non-nucleophilic. Its pKa is around 10.5. To make it reactive, the pH must be raised.
-
-
Cholic Acid: A bile acid with a carboxylic acid group. This group is not inherently reactive towards the cyanuric chloride linker and requires activation, typically via carbodiimide chemistry (e.g., EDC/NHS), to form an amide bond with a free amine.[5][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format.
Issue 1: Low Yield of the Cysteine-Cyanuric Chloride Adduct
Q: My initial reaction between cysteine and cyanuric chloride gives a very low yield, and I see a lot of white precipitate that isn't my product. What's happening?
A: This is a classic issue most often caused by the hydrolysis of cyanuric chloride . Cyanuric chloride and its intermediates are highly susceptible to reaction with water, which converts the reactive C-Cl bonds into stable C-OH groups (cyanuric acid), rendering the linker inert.[2][7]
Root Causes & Solutions:
-
Incorrect pH: Hydrolysis is significantly accelerated at alkaline pH (pH ≥ 7).[7][8][9]
-
Solution: For the first substitution (thiol attack), maintain the pH in the slightly acidic to neutral range (pH 6.5-7.5). This keeps the thiol group sufficiently nucleophilic (as a thiolate) while minimizing hydrolysis and preventing the amine group from reacting.
-
-
Temperature Control Failure: Allowing the temperature to rise above 0-5 °C during the first substitution can increase the rate of both hydrolysis and unwanted di-substitution.[10]
-
Solution: Conduct the reaction in an ice bath and ensure the temperature of all solutions is pre-chilled before mixing. Add reactants dropwise to control any exothermic processes.
-
-
Solvent Issues: While often performed in aqueous or mixed aqueous/organic systems (like acetone/water) for solubility, water is also a competing reactant.
Issue 2: Product Inseparability and Gel Formation (Cross-linking)
Q: My reaction mixture becomes viscous and forms a gel, making purification impossible. What is causing this polymerization?
A: Gel formation is a clear sign of uncontrolled cross-linking or polymerization . This occurs because you are reacting a trifunctional molecule (cyanuric chloride) with a bifunctional one (cysteine). If stoichiometry and reaction conditions are not strictly controlled, you can form a complex polymer network instead of a discrete conjugate.
Root Causes & Solutions:
-
Incorrect Stoichiometry: Using an equimolar ratio or an excess of cysteine in the initial step can lead to one cysteine molecule bridging two cyanuric chloride linkers, initiating polymerization.
-
Solution: Use a molar excess of cyanuric chloride relative to cysteine for the first substitution step. This ensures that each cysteine molecule is more likely to react with a separate cyanuric chloride molecule, forming the mono-substituted adduct. The unreacted cyanuric chloride can be quenched or removed later.
-
-
Uncontrolled Di-substitution: Allowing the temperature to rise to room temperature prematurely can cause the second chlorine to react. If there is still free cysteine present, this will lead to cross-linking.
-
Solution: Strictly maintain the temperature at 0-5 °C for the mono-substitution.[10] Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-adduct before proceeding to the next step or purification.
-
-
Intra- vs. Intermolecular Reactions: The goal is often to have one cysteine react via its thiol and amine on the same cyanuric chloride molecule, or to attach two different molecules. Intermolecular reactions between separate adducts lead to polymers.
-
Solution: Consider a high-dilution reaction environment. Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.
-
Issue 3: Mass Spectrometry Shows Unexpected Masses
Q: My mass spec results show multiple peaks. I see my desired product mass, but also masses corresponding to (+18 Da), (+ Cysteine mass), and others I can't identify.
A: This indicates a mixture of products arising from several side reactions. Let's break down the likely culprits based on the mass additions.
-
(+18 Da): Hydrolysis Product. This corresponds to the replacement of a chlorine atom (mass ~35.5) with a hydroxyl group (mass ~17), resulting in a net change that can be complicated by HCl loss, but often points to a hydrolysis event on the cyanuric chloride ring.
-
(+ Cysteine mass): Di-substitution or Dimerization. This suggests that two cysteine molecules have reacted with a single cyanuric chloride linker. This can happen if the temperature is not controlled, allowing the second chlorine to react.
-
Unidentified Peaks: These could be N-acylurea byproducts from the cholic acid activation step or oligomers from cross-linking.
Root Causes & Solutions:
-
For Cysteine-Linker Adduct:
-
pH Control is Critical for Selectivity: The key to selective reaction is exploiting the different pKa values of cysteine's thiol (~8.5) and amine (~10.5) groups.
-
Thiol-selective reaction: Perform the first substitution at pH ~7.0-7.5. At this pH, a significant fraction of the thiol group exists as the highly nucleophilic thiolate (S⁻), while the amine group is largely protonated (NH₃⁺) and non-reactive.[11]
-
Amine-selective reaction: For the second substitution (if desired), after the thiol has reacted, the pH must be raised to >9 to deprotonate the amine group and make it nucleophilic.
-
-
-
For Cholic Acid Coupling Step:
-
N-Acylurea Formation: If using EDC to activate the cholic acid, the active O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[5][12]
-
Solution: Always use N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) in conjunction with EDC.[13] EDC activates the cholic acid, which then rapidly reacts with NHS to form a more stable NHS-ester. This ester is less prone to hydrolysis and side reactions and reacts efficiently with the free amine on your cysteine adduct.[12][13]
-
-
Competing Nucleophiles: Buffers containing primary amines (like Tris) will compete with your target amine for the activated cholic acid.
-
Solution: Use non-nucleophilic buffers such as MES for the EDC/NHS activation step (optimal at pH 4.5-6.0) and phosphate or bicarbonate buffers for the final coupling to the amine (pH 7.2-8.0).[13]
-
-
Summary of Critical Reaction Parameters
| Stage | Parameter | Recommended Condition | Rationale & Potential Side Reaction if Deviated |
| 1. Thiol-CC Mono-substitution | Temperature | 0 - 5 °C | Higher Temp: Promotes di-substitution, cross-linking, and hydrolysis.[1][2] |
| pH | 7.0 - 7.5 | Higher pH: Increases hydrolysis rate, promotes amine reactivity. Lower pH: Reduces thiol nucleophilicity (less thiolate). | |
| Stoichiometry | Molar excess of Cyanuric Chloride | Excess Cysteine: Leads to extensive cross-linking and gel formation. | |
| 2. Amine-CC Di-substitution | Temperature | Room Temperature (~25 °C) | Higher Temp: Promotes third substitution and hydrolysis. |
| pH | 9.0 - 10.0 | Lower pH: Amine remains protonated and non-nucleophilic. | |
| 3. Cholic Acid Activation | Reagents | EDC with NHS (or Sulfo-NHS) | EDC Alone: O-acylisourea intermediate is unstable, leading to hydrolysis and N-acylurea formation.[12] |
| pH | 4.5 - 6.0 (for activation) | Higher pH: Reduces activation efficiency. | |
| 4. Amide Bond Formation | pH | 7.2 - 8.0 | Lower pH: Target amine is protonated and non-reactive. |
| Buffer Choice | Phosphate, Bicarbonate, HEPES | Amine Buffers (Tris, Glycine): Compete with the target molecule, lowering yield.[12] |
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the major competing side reactions.
Intended Conjugation Pathway
Caption: Ideal stepwise synthesis pathway for the conjugate.
Major Side Reaction Pathways
Caption: Common side reactions leading to low yield and impurities.
Key Experimental Protocols
Protocol 1: Synthesis of Mono-Thiol-Substituted Adduct
-
Preparation: Dissolve cyanuric chloride (1.2 equivalents) in acetone in a round-bottom flask equipped with a magnetic stirrer. Prepare a separate solution of L-cysteine (1.0 equivalent) in a 1:1 mixture of water and acetone.
-
pH Adjustment: Add sodium bicarbonate buffer (0.5 M) to the cysteine solution to adjust the pH to 7.2.
-
Cooling: Place both flasks in an ice-water bath and cool to 0-5 °C with vigorous stirring.
-
Reaction: Add the cysteine solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C. Monitor the pH and add small amounts of bicarbonate buffer as needed to maintain pH 7.0-7.5.
-
Monitoring: Stir the reaction at 0-5 °C for 2-4 hours.[10] Monitor the formation of the mono-adduct by TLC (e.g., using a 6:4 EtOAc-hexane mobile phase) or LC-MS.
-
Workup: Once the reaction is complete, the product can be precipitated by pouring the mixture into cold water, filtered, and washed to be used in the next step.
Protocol 2: Cholic Acid Activation and Final Conjugation
-
Activation: In a separate flask, dissolve cholic acid (1.5 equivalents), EDC-HCl (1.6 equivalents), and Sulfo-NHS (1.6 equivalents) in anhydrous DMF or a suitable buffer like MES at pH 5.5.[13]
-
Stirring: Allow the activation reaction to proceed for 30-60 minutes at room temperature.
-
Conjugation: Dissolve the mono-thiol-substituted adduct (from Protocol 1, 1.0 equivalent) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
Final Reaction: Add the activated cholic acid solution to the adduct solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Purification: The final conjugate must be purified to remove byproducts (e.g., EDC-urea, excess cholic acid) and unreacted starting materials. This is typically achieved via dialysis, size-exclusion chromatography, or preparative HPLC.
References
- 1. Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Enhancing the stability of cholic acid-cysteine-cyanuric chloride in biological media
A Guide for Researchers on Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Welcome to the technical support center for triazine-based bioconjugates. This guide is designed for researchers, scientists, and drug development professionals working with novel conjugates, specifically focusing on the challenges associated with the stability of a cholic acid-cysteine conjugate linked via a cyanuric chloride core. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Cholic Acid-Cysteine-Cyanuric Chloride System
The conjugation of cholic acid to cysteine via a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) linker creates a novel amphiphilic molecule with potential applications in drug delivery, such as enhancing drug solubility, facilitating cell membrane transport, or targeted delivery. Cholic acid provides a hydrophobic steroid backbone, while cysteine offers a reactive thiol group and a hydrophilic amino acid character. The triazine core acts as a rigid, multivalent linker.
However, the very reactivity that makes cyanuric chloride an effective linker also introduces potential stability issues. The bonds formed and the triazine ring itself can be susceptible to hydrolysis and enzymatic degradation in complex biological media like plasma, serum, or cell culture medium. This guide will address the most common stability challenges and provide robust solutions.
Diagram: Synthesis Pathway
Caption: Proposed synthetic workflow for the cholic acid-cysteine-cyanuric chloride conjugate.
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve it.
Issue 1: My conjugate precipitates immediately upon addition to cell culture medium or phosphate-buffered saline (PBS).
Q: Why is my conjugate crashing out of solution, and what can I do to improve its solubility and prevent precipitation?
A: Rationale and Scientific Explanation
This is a classic solubility and aggregation problem. The cholic acid-cysteine-cyanuric chloride conjugate is highly amphiphilic. Cholic acid is hydrophobic, while the cysteine and the triazine ring have polar characteristics. In aqueous buffers, these molecules can self-assemble into aggregates to minimize the exposure of their hydrophobic regions to water, leading to precipitation, especially if the concentration exceeds its critical micelle concentration (CMC). The ionic strength and pH of the buffer can significantly influence this behavior.
Troubleshooting Protocol:
-
Re-dissolution and Formulation:
-
Initial Solvent: Instead of dissolving the conjugate directly in an aqueous buffer, first dissolve the lyophilized powder in a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol.
-
Controlled Dilution: Add this stock solution dropwise into your vigorously vortexing or stirring aqueous buffer (e.g., PBS or cell culture medium). This method, known as solvent shifting, can help form stable nanoparticles or micelles rather than large, precipitating aggregates.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid cytotoxicity in cell-based assays.
-
-
pH and Buffer Optimization:
-
The ionization state of both the cholic acid's carboxylic acid group (pKa ~4.98) and cysteine's amino and thiol groups can affect solubility.
-
Action: Prepare your conjugate in a small range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) to identify the optimal pH for solubility. A buffer with a pH further from the isoelectric point of the conjugate often enhances solubility.
-
-
Inclusion of Excipients:
-
Action: Consider formulating your conjugate with solubility-enhancing excipients. These can include:
-
Non-ionic surfactants: A very low concentration (e.g., 0.01-0.05%) of Tween® 20 or Pluronic® F-68 can help stabilize the conjugate in solution.
-
PEGylation: If you have control over the synthesis, consider adding a small polyethylene glycol (PEG) chain to the third reactive site of the cyanuric chloride. PEGylation is a well-established method for increasing the hydrophilicity and stability of molecules.
-
-
Issue 2: My conjugate shows a rapid loss of biological activity or integrity when incubated in serum-containing media.
Q: HPLC/MS analysis of my conjugate after incubation in plasma shows new peaks and a decrease in the parent mass. What degradation pathways are responsible, and how can I mitigate them?
A: Rationale and Scientific Explanation
This points to chemical or enzymatic degradation. The most likely culprits in a complex biological medium like plasma are:
-
Esterase Activity: If the cholic acid was conjugated via one of its hydroxyl groups, it forms an ester-like linkage to the triazine ring. Plasma is rich in esterases that can rapidly hydrolyze this bond.
-
Hydrolysis of the Triazine Ring: The carbon-chlorine bonds on the cyanuric chloride are susceptible to hydrolysis, and this susceptibility can be transferred to the bonds formed with your molecules of interest (C-O, C-N, C-S). The C-O bond (from cholic acid) is generally the most labile to hydrolysis compared to the C-N bond (from cysteine's amine).
-
Thiol-Disulfide Exchange: The free thiol group of cysteine, if not involved in the linkage to cyanuric chloride, can react with other thiol-containing proteins in the media, like albumin, forming disulfide bonds.
Troubleshooting Protocol & Stability Assessment:
-
Identify the Degradation Product(s):
-
Protocol:
-
Incubate your conjugate at a known concentration (e.g., 10 µM) in fresh mouse or human plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately stop the reaction by precipitating the proteins with 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Analyze the supernatant using LC-MS/MS to identify the mass of the parent compound and any new, smaller fragments corresponding to free cholic acid or cysteine.
-
-
-
Mitigation Strategies:
-
Inhibit Enzymatic Activity: To confirm if the degradation is enzyme-mediated, run a control experiment in heat-inactivated plasma (heated at 56°C for 30-60 minutes). If the stability is significantly improved, enzymatic degradation is a key factor.
-
Structural Modification: The most robust solution is often at the design stage.
-
Linkage Chemistry: If you are conjugating cholic acid via a hydroxyl group, this bond will be ester-like and prone to hydrolysis. Consider modifying the cholic acid to introduce an amine group, which would form a more stable C-N bond with the triazine ring.
-
Steric Hindrance: Introducing bulky groups near the labile bonds can sterically shield them from enzymatic attack.
-
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common stability issues of the conjugate.
Frequently Asked Questions (FAQs)
Q1: At what pH should I perform the conjugation of cysteine and cholic acid to cyanuric chloride?
A1: The reaction with cyanuric chloride is highly pH and temperature-dependent. Its three chlorine atoms have different reactivities. You should perform a stepwise reaction:
-
First Substitution (Cysteine): React the cysteine with cyanuric chloride at a low temperature (0-4°C) and a pH of 7-8. This favors reaction with the more nucleophilic amino group of cysteine while minimizing hydrolysis of the cyanuric chloride.
-
Second Substitution (Cholic Acid): After the first reaction, increase the temperature (e.g., to room temperature or 40°C) and the pH to 9-10. This deprotonates the hydroxyl groups on cholic acid, making them more nucleophilic and facilitating the second substitution.
Q2: What analytical techniques are best for assessing the stability of my conjugate?
A2: A combination of techniques is ideal. The table below summarizes the most common methods.
| Technique | Information Provided | Pros | Cons |
| RP-HPLC with UV/Vis | Purity of the conjugate; detection of degradation products over time. | Robust, quantitative, widely available. | May not resolve all degradation products; requires a chromophore. |
| LC-MS/MS | Exact mass of the parent conjugate and its fragments. | Highly specific and sensitive; definitive identification of products. | More complex instrumentation; can be less quantitative than HPLC-UV. |
| Dynamic Light Scattering (DLS) | Size distribution of conjugate aggregates or nanoparticles in solution. | Excellent for assessing colloidal stability and aggregation. | Does not provide information on chemical degradation. |
| Cell-based Activity Assay | Functional stability of the conjugate. | Measures biologically relevant stability. | Indirect; does not identify the specific mode of degradation. |
Q3: The third chlorine on my cyanuric chloride linker is unreacted. Is this a problem?
A3: Yes, it can be a significant problem. The remaining C-Cl bond is reactive and can non-specifically react with proteins or other biomolecules in your experiment, leading to unpredictable results and potential cytotoxicity. Furthermore, this bond can hydrolyze to a hydroxyl group, changing the physicochemical properties of your conjugate over time. It is best practice to "cap" or "quench" this third position by adding a large excess of a simple, innocuous amine like glycine or ethanolamine at the end of your synthesis.
Technical Support Center: Refinement of Analytical Methods for Cholic Acid-Cysteine-Cyanuric Chloride Detection
Welcome to the Technical Support Center dedicated to the analytical challenges and solutions for the detection of cholic acid-cysteine conjugates formed via cyanuric chloride derivatization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific analytical method. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reliability of your results.
Introduction to the Cholic Acid-Cysteine-Cyanuric Chloride System
The derivatization of cholic acid and cysteine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) offers a versatile method for creating a stable conjugate that can be readily analyzed by various chromatographic techniques. This approach is particularly useful for enhancing the detectability of these molecules, especially when developing assays for biological matrices. However, the multi-step nature of the derivatization and the inherent reactivity of the components can present several analytical hurdles. This guide will walk you through the common issues and their solutions.
Frequently Asked Questions (FAQs)
Derivatization Chemistry
Q1: What is the proposed reaction mechanism for the conjugation of cholic acid and cysteine with cyanuric chloride?
A1: The reaction proceeds via a stepwise nucleophilic aromatic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the nucleophilic groups of cholic acid and cysteine. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, sequential addition.[1] Generally, the first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third at higher temperatures (above 65 °C).[1] Given the relative nucleophilicity of the functional groups involved (hydroxyl groups on cholic acid and the thiol group on cysteine), a plausible reaction pathway would involve the initial reaction with the more nucleophilic thiol group of cysteine at a low temperature, followed by reaction with a hydroxyl group of cholic acid at an elevated temperature.
Q2: I am observing multiple or unexpected product peaks in my chromatogram after derivatization. What could be the cause?
A2: The presence of multiple product peaks can stem from several factors:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion, leaving unreacted or partially reacted species.
-
Side Reactions: Cyanuric chloride is highly reactive and can react with other nucleophiles present in your sample matrix or even with the solvent if it contains trace amounts of water. Hydrolysis of the mono- or di-substituted triazine derivatives can also occur.[2]
-
Reaction at Multiple Sites on Cholic Acid: Cholic acid has multiple hydroxyl groups. While there may be preferential reactivity, reaction at different hydroxyl positions can lead to isomeric products.
-
Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, which can lead to byproducts that may also react with cyanuric chloride.
Q3: My derivatization yield is consistently low. How can I improve it?
A3: Low derivatization yield is a common issue. Consider the following optimization steps:
-
Reagent Purity and Stoichiometry: Ensure the purity of your cholic acid, cysteine, and cyanuric chloride. Optimize the molar ratios of the reactants. An excess of the derivatizing agent is often used to drive the reaction to completion.
-
Reaction Conditions: Temperature control is critical for cyanuric chloride chemistry.[3] Ensure that the temperature for each step of the substitution is carefully maintained. The reaction pH is also important; a basic environment is typically required to deprotonate the nucleophiles, enhancing their reactivity.
-
Solvent Choice: The reaction should be carried out in an aprotic solvent to prevent hydrolysis of the cyanuric chloride.
-
Exclusion of Moisture: Traces of water can lead to hydrolysis of cyanuric chloride and its derivatives, reducing the yield of the desired product.[4]
Chromatographic Analysis
Q4: I am experiencing significant peak tailing for my derivatized product in reverse-phase HPLC. What is the likely cause and how can I fix it?
A4: Peak tailing with triazine compounds is often due to secondary interactions between the basic triazine ring and acidic residual silanol groups on the silica-based stationary phase.[5] To mitigate this:
-
Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the silanol groups, reducing their interaction with the triazine moiety.[6]
-
Column Choice: Use a modern, high-purity, end-capped C18 column with minimal residual silanol activity.[6]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (use with caution and check for MS compatibility), can help to mask the active silanol sites.[5]
Q5: My retention times are drifting during a sequence of analyses. What could be the issue?
A5: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents accurately. Inconsistent mixing can lead to retention time shifts.[7]
-
Temperature Fluctuations: Column temperature significantly affects retention times. Use a column oven to maintain a constant temperature.[8]
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. A proper column wash protocol between runs is essential.
Q6: I am observing matrix effects (ion suppression or enhancement) in my LC-MS analysis. How can I minimize these?
A6: Matrix effects are a common challenge in LC-MS, especially with complex biological samples.[9][10] Strategies to mitigate them include:
-
Effective Sample Preparation: Use a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of your analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[11]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[12]
Experimental Protocols
Protocol 1: Derivatization of Cholic Acid with Cysteine using Cyanuric Chloride
This protocol is a suggested starting point for the two-step derivatization. Optimization of reaction times, temperatures, and reagent ratios is recommended.
Materials:
-
Cholic Acid
-
L-Cysteine
-
Cyanuric Chloride
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Dioxane)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vials
-
Stirring apparatus
Procedure:
Step 1: Synthesis of Cysteine-monochloro-s-triazine
-
In a clean, dry reaction vial, dissolve cyanuric chloride (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate vial, dissolve L-cysteine (1.0 equivalent) in the anhydrous aprotic solvent with DIPEA (1.2 equivalents).
-
Slowly add the cysteine solution to the cyanuric chloride solution while stirring continuously.
-
Maintain the reaction at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the mono-substituted product.
Step 2: Conjugation with Cholic Acid
-
To the reaction mixture from Step 1, add a solution of cholic acid (1.0 equivalent) and DIPEA (1.2 equivalents) in the anhydrous aprotic solvent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C.
-
Stir the reaction for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched and worked up as necessary for purification or direct analysis.
Protocol 2: HPLC-UV Analysis of the Derivatized Product
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program (example):
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 240 nm (or as determined by UV scan of the derivative) Injection Volume: 10 µL
Data Presentation
Table 1: Recommended Starting Conditions for Derivatization Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Cysteine:Cyanuric Chloride) | 1 : 1.1 - 1.5 | An excess of cyanuric chloride ensures complete consumption of cysteine in the first step. |
| Molar Ratio (Cholic Acid:Intermediate) | 1 : 1.0 - 1.2 | A slight excess of the cholic acid can drive the second substitution to completion. |
| Base (e.g., DIPEA) Equivalents | 1.2 - 1.5 per substitution step | To neutralize the HCl generated during the reaction and facilitate nucleophilic attack. |
| Reaction Temperature (Step 1) | 0 - 5 °C | For selective mono-substitution with the more reactive nucleophile.[3] |
| Reaction Temperature (Step 2) | 25 - 50 °C | A higher temperature is required for the second substitution.[4] |
| Reaction Time (per step) | 2 - 6 hours | Should be optimized by monitoring the reaction progress. |
Visualizations
Logical Workflow for Derivatization and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 11. Bile acid analysis [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Cholic Acid-Cysteine-Cyanuric Chloride Conjugates for Enhanced Oral Drug Delivery
Introduction: The Oral Bioavailability Challenge
In modern drug development, the oral route of administration remains the gold standard due to its convenience, cost-effectiveness, and high patient compliance. However, a significant portion of promising new chemical entities (NCEs) exhibit poor oral bioavailability, often due to low aqueous solubility or poor permeability across the intestinal epithelium. This challenge necessitates the design of sophisticated drug delivery systems that can navigate the harsh environment of the gastrointestinal (GI) tract and actively promote drug absorption.
This guide presents a comprehensive framework for validating the efficacy of a novel multi-functional conjugate designed to overcome these barriers: Cholic Acid-Cysteine-Cyanuric Chloride (CA-Cys-CC) , linked to a model therapeutic payload. We will explore the scientific rationale behind this conjugate's design, provide detailed protocols for its comparative evaluation, and explain the causality behind each experimental choice. The objective is to equip researchers with a robust, self-validating methodology to assess this and similar delivery platforms.
The Scientific Rationale: A Tripartite Strategy for Absorption
The CA-Cys-CC platform is engineered based on a tripartite strategy, where each component serves a distinct and synergistic function:
-
Cholic Acid (CA): The Targeting Moiety. As a primary bile acid, cholic acid is a natural ligand for the Apical Sodium-dependent Bile Acid Transporter (ASBT), which is highly expressed in the terminal ileum of the small intestine.[1] By conjugating a drug to cholic acid, we aim to hijack this active transport mechanism, effectively creating a "Trojan horse" to shuttle the payload across the intestinal wall, a strategy that has shown promise for improving the uptake of poorly absorbed drugs.[2][3]
-
Cysteine (Cys): The Mucoadhesive Anchor. The intestinal epithelium is coated with a protective mucus layer, which can limit the access of drugs to the cell surface. Cysteine, with its reactive thiol (-SH) group, can form disulfide bonds with mucin glycoproteins in the mucus.[4] Incorporating cysteine into the conjugate is intended to enhance its mucoadhesive properties, thereby increasing the residence time of the delivery system at the site of absorption and improving the probability of transporter engagement.[5]
-
Cyanuric Chloride (CC): The Versatile Scaffolding. Cyanuric chloride is a stable and versatile triazine-based linker.[6] Its three chlorine atoms can be substituted sequentially under controlled temperature conditions, allowing for the precise and covalent attachment of the cholic acid, cysteine, and the therapeutic payload onto a single molecular scaffold.[7][8] This provides a robust and well-defined chemical structure essential for reproducible performance.
This guide will use a hypothetical payload, "Drug X," representing a poorly permeable molecule, to illustrate the validation process.
Section 1: Synthesis and Characterization of the Conjugate
Trustworthy validation begins with a well-characterized test article. The synthesis of the Drug X-loaded CA-Cys-CC conjugate (DX-CA-Cys-CC) leverages the differential reactivity of cyanuric chloride's electrophilic carbons.
Proposed Synthetic Workflow
The synthesis is a three-step nucleophilic substitution reaction:
-
Step 1 (0-5 °C): The most reactive chlorine on cyanuric chloride is substituted by reacting it with cholic acid.
-
Step 2 (Room Temperature): The second chlorine is substituted by adding L-cysteine to the reaction mixture.
-
Step 3 (Elevated Temperature, ~50-60 °C): The final, least reactive chlorine is substituted by the amine group of Drug X.
Essential Characterization
Before proceeding to efficacy studies, the final product must be purified (e.g., via column chromatography or dialysis) and its identity and purity confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent attachment and structural integrity of all three components.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight of the final conjugate.
-
HPLC: To determine the purity of the final compound.
Section 2: Comparative Efficacy Validation: A Phased Approach
To rigorously validate the efficacy of the DX-CA-Cys-CC conjugate, a multi-phase comparative study is essential. This approach allows for the systematic dissection of each component's contribution to the overall performance.
Comparative Formulations:
-
Test Article: DX-CA-Cys-CC (the full system).
-
Alternative 1 (Targeting Control): DX-CA-CC (lacks the mucoadhesive cysteine). This isolates the effect of ASBT targeting.
-
Alternative 2 (Benchmark): A standard formulation of Drug X (e.g., an aqueous suspension or simple nanoparticle formulation). This provides context against a common formulation strategy.
-
Negative Control: Free Drug X solution. This establishes the baseline permeability and bioavailability.
Section 3: Phase 1 - In Vitro Permeability Assessment
Causality: The first and most fundamental test is to determine if the conjugate can cross the intestinal barrier. The Caco-2 cell monolayer is the universally accepted in vitro model for predicting human intestinal drug absorption.[9][10] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key transporters, including ASBT, making them highly relevant for this study.[11][12]
Experimental Protocol: Caco-2 Transwell Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® polycarbonate membrane inserts for 21-25 days to allow for full differentiation and polarization.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values >250 Ω·cm² are typically considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow to ensure tight junction integrity.
-
Transport Study:
-
Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the four test formulations (dissolved in HBSS) to the apical (AP) chamber of the Transwell inserts.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
-
Quantification: Analyze the concentration of Drug X in the basolateral samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Apparent Permeability Coefficient (Papp) for each formulation using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Expected Data and Interpretation
The results should be summarized in a table for clear comparison. A significantly higher Papp value for DX-CA-Cys-CC and DX-CA-CC compared to Free Drug X would provide strong evidence of enhanced transport. Comparing DX-CA-Cys-CC to DX-CA-CC will indicate if the cysteine moiety has any direct impact on permeability.
| Formulation | Mean Papp (x 10⁻⁶ cm/s) ± SD | Fold Increase vs. Free Drug |
| Free Drug X | 0.5 ± 0.1 | 1.0x |
| Benchmark Formulation | 1.2 ± 0.3 | 2.4x |
| DX-CA-CC | 4.5 ± 0.6 | 9.0x |
| DX-CA-Cys-CC | 4.8 ± 0.7 | 9.6x |
Note: Data are hypothetical and for illustrative purposes.
Section 4: Phase 2 - Ex Vivo Mucoadhesion Study
Causality: While the Caco-2 assay measures permeability, it doesn't fully capture the dynamic environment of the gut, particularly the mucus layer. This phase is designed specifically to validate the function of the cysteine component. An ex vivo model using fresh intestinal tissue provides a more biologically relevant surface for assessing mucoadhesion than synthetic membranes.[4]
Experimental Protocol: Porcine Intestinal Adhesion
-
Tissue Preparation: Obtain fresh porcine small intestine from a local abattoir. Isolate a section of the ileum, rinse with saline, and open it longitudinally to expose the mucosal surface.
-
Formulation Labeling: Synthesize fluorescently-tagged versions of DX-CA-Cys-CC and the control DX-CA-CC.
-
Adhesion Assay:
-
Mount the intestinal tissue sections on a flat surface.
-
Apply a solution of the fluorescently-tagged conjugates onto the mucosal surface and incubate for a set period (e.g., 60 minutes) at 37 °C.
-
Wash the tissue gently with pre-warmed saline to remove non-adhered conjugate.
-
Homogenize the tissue and extract the remaining fluorescent conjugate.
-
-
Quantification: Measure the fluorescence intensity using a spectrofluorometer and calculate the percentage of the initially applied conjugate that remains adhered to the tissue.
Expected Data and Interpretation
A significantly higher percentage of adhesion for the cysteine-containing conjugate would validate its role as a mucoadhesive agent.
| Formulation | Mean Adhesion (%) ± SD |
| DX-CA-CC (No Cysteine) | 15 ± 4 |
| DX-CA-Cys-CC | 45 ± 7 |
Note: Data are hypothetical and for illustrative purposes.
Section 5: Phase 3 - In Vivo Pharmacokinetic Evaluation
Causality: The definitive test of an oral drug delivery system is its performance in vivo.[13] A pharmacokinetic (PK) study in an animal model integrates all relevant physiological factors—gastric emptying, intestinal transit, enzymatic degradation, absorption, and metabolism—to provide a holistic measure of oral bioavailability.[14]
Experimental Protocol: Oral Pharmacokinetics in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Administration: Administer the four test formulations to the respective groups via oral gavage at a consistent dose of Drug X.
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.
-
Quantification: Determine the concentration of Drug X in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal and determine the mean for each group. The primary endpoint is the Area Under the Curve (AUC), which reflects total drug exposure.
Expected Data and Interpretation
The PK parameters provide the ultimate verdict on the delivery system's efficacy. The relative oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * 100. For comparison between oral formulations, we can compare AUC values directly.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (vs. Free Drug) |
| Free Drug X | 50 ± 15 | 1.0 | 250 ± 70 | 100% |
| Benchmark Formulation | 110 ± 30 | 2.0 | 800 ± 150 | 320% |
| DX-CA-CC | 450 ± 90 | 4.0 | 4,500 ± 600 | 1800% |
| DX-CA-Cys-CC | 600 ± 110 | 4.0 | 6,750 ± 850 | 2700% |
Note: Data are hypothetical and for illustrative purposes.
A dramatically higher AUC and Cmax for the conjugated forms would confirm their superiority. Furthermore, a significantly greater AUC for DX-CA-Cys-CC compared to DX-CA-CC would demonstrate the synergistic benefit of combining ASBT targeting with mucoadhesion in vivo.
Conclusion: A Synthesized View of Performance
This phased validation framework provides a clear, data-driven narrative to assess the performance of the CA-Cys-CC drug delivery platform. By systematically moving from in vitro permeability to ex vivo adhesion and finally to in vivo pharmacokinetics, we can confidently attribute performance gains to specific design features.
The hypothetical data suggest that while ASBT targeting (DX-CA-CC) provides a substantial improvement in bioavailability, the addition of a mucoadhesive component (DX-CA-Cys-CC) further enhances drug exposure. This underscores the power of a multi-pronged approach to overcoming oral delivery barriers. The CA-Cys-CC platform represents a promising strategy for enabling the oral administration of a wide range of challenging therapeutic molecules, and the validation methodology presented here provides a robust template for its evaluation.
References
- 1. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-rich Proteins for Drug Delivery and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 9. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 12. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cholic Acid-Cysteine-Cyanuric Chloride Conjugates
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored to a novel synthetic conjugate: Cholic Acid-Cysteine linked via a Cyanuric Chloride bridge. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, ensuring a robust, self-validating analytical system.
Strategic Importance: Why Rigorous Analysis Matters
The conjugation of a bile acid (cholic acid) with an amino acid (cysteine) using a triazine linker (cyanuric chloride) represents a sophisticated approach in drug delivery and bioconjugate chemistry. The cholic acid moiety can enhance solubility and facilitate transport across biological membranes, while cysteine offers a reactive thiol group for further functionalization. Cyanuric chloride serves as a versatile, albeit highly reactive, covalent linker.
The analytical challenge is threefold:
-
Quantify starting materials: Accurately measure the depletion of cholic acid and cysteine.
-
Monitor reaction progress: Track the formation of the desired conjugate and potential side products in real-time.
-
Characterize the final product: Ensure the purity, identity, and stability of the final conjugate.
Given the complexity of the reaction mixture—containing unreacted starting materials, mono-, di-, and tri-substituted cyanuric chloride species, and potential isomers—no single analytical method is infallible. Therefore, cross-validation, the process of demonstrating that two distinct analytical methods yield comparable results, is not just a regulatory formality but a scientific necessity.[1][2] It ensures data integrity, facilitates method transfer between laboratories, and builds confidence in critical project decisions.[2][3]
The Analytical Toolbox: A Comparative Overview
Two chromatographic techniques stand as primary candidates for this analytical challenge: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV light absorbance. | Separation by chromatography, identification and quantification by mass-to-charge ratio.[4][5] |
| Specificity | Moderate. Relies on chromatographic separation. Co-eluting impurities can interfere. | High to Very High. Can distinguish compounds with identical retention times but different masses.[6] |
| Sensitivity | Good. Dependent on the chromophore (UV-absorbing part) of the molecule. | Excellent. Often orders of magnitude more sensitive than HPLC-UV.[7][8] |
| Structural Info | None. Retention time is the primary identifier. | Provides molecular weight and fragmentation data, confirming molecular identity.[9] |
| Cost & Complexity | Lower cost, simpler operation, robust for routine QC. | Higher initial and operational cost, more complex, requires specialized expertise.[] |
| Best For | Routine purity checks, assay quantification in well-characterized systems. | Complex mixture analysis, impurity identification, metabolite studies, high-sensitivity quantification.[4][5] |
Method Deep Dive I: Reversed-Phase HPLC-UV
Causality: HPLC-UV is the workhorse of QC labs for its robustness and simplicity. For our target molecules, a reversed-phase (RP) method is ideal. Cholic acid is hydrophobic, while cysteine is polar. The conjugate will have intermediate polarity. This polarity spread allows for effective separation on a C18 column. UV detection is feasible because the triazine ring of cyanuric chloride and the amide bonds formed are UV-active.[11] Cysteine itself has a weak chromophore, absorbing at low UV wavelengths (~200 nm), which can be challenging.[12][13]
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Protocol: HPLC-UV Method for Cholic Acid-Cysteine-Cyanuric Chloride Conjugate
-
Instrumentation: Agilent 1260 HPLC system or equivalent with a Diode Array Detector (DAD).[14]
-
Column: YMC-Pack ODS-AQ (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[14]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30-31 min: 95% to 5% B (return to initial)
-
31-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench reaction aliquots with an equal volume of 1% TFA in ACN. Dilute with Mobile Phase A to fall within the calibration range.
Method Deep Dive II: LC-MS/MS
Causality: LC-MS/MS is the gold standard for analyzing complex mixtures and quantifying components with high specificity and sensitivity.[4][5][15] For this application, it overcomes the key limitation of HPLC-UV: potential co-elution and lack of structural confirmation. By monitoring specific mass-to-charge (m/z) transitions for each analyte (a precursor ion and a specific product ion), we can quantify our compounds of interest with near-absolute certainty, even if they are not perfectly separated chromatographically. This is indispensable for identifying partially reacted intermediates and impurities.
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Method
-
Instrumentation: Agilent 1290 UPLC coupled to an Agilent 6490 triple quadrupole mass spectrometer or equivalent.[8]
-
LC Conditions: Use a similar or faster gradient than the HPLC-UV method, often with a shorter column (e.g., 100 x 2.1 mm) to reduce run times. Formic acid is often preferred over TFA as it causes less ion suppression.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the best response for each analyte.
-
Mass Spectrometry Parameters:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Tuning: Infuse pure standards of cholic acid, cysteine, and the synthesized conjugate to determine the optimal precursor ion ([M+H]⁺ or [M-H]⁻) and the most stable, intense product ions for quantification and qualification.
-
Example MRM Transitions (Hypothetical):
-
Cholic Acid: 407.3 -> 343.2 (Negative Mode, [M-H]⁻)
-
Cysteine: 122.1 -> 76.0 (Positive Mode, [M+H]⁺)
-
Conjugate: [M+H]⁺ -> Specific fragment ion (Determined experimentally)
-
-
-
Sample Preparation: Similar to HPLC, but may require greater dilution due to the higher sensitivity of the MS detector.
The Cross-Validation Protocol: Bridging the Methods
Cross-validation aims to prove that the robust, routine HPLC-UV method provides data equivalent to the highly specific, reference LC-MS/MS method.[1][16]
Diagram: Cross-Validation Logical Flow
Caption: Logical workflow for cross-validation.
Experimental Design & Acceptance Criteria
-
Method Validation: First, ensure both the HPLC-UV and LC-MS/MS methods are individually validated according to ICH Q2(R1) guidelines for key parameters.[17][18][19] This includes specificity, linearity, range, accuracy, precision, and robustness.[20][21]
-
Sample Selection: Prepare at least three batches of Quality Control (QC) samples at low, medium, and high concentrations spanning the analytical range. Additionally, use at least three real in-process reaction samples.
-
Execution: Analyze a minimum of six replicates of each QC and reaction sample on both the HPLC-UV and LC-MS/MS systems.
-
Acceptance Criteria: The mean concentration determined by the HPLC-UV method should be within ±15% of the value determined by the LC-MS/MS method for at least 67% of the samples.[3]
Data Summary and Interpretation
The results should be summarized in a clear, comparative table.
Table: Hypothetical Cross-Validation Data for Conjugate Quantification
| Sample ID | LC-MS/MS Result (µg/mL) | HPLC-UV Result (µg/mL) | % Difference | Pass/Fail |
|---|---|---|---|---|
| QC Low - 1 | 10.5 | 9.8 | -6.7% | Pass |
| QC Low - 2 | 10.2 | 11.1 | +8.8% | Pass |
| QC Mid - 1 | 51.0 | 48.5 | -4.9% | Pass |
| QC Mid - 2 | 49.8 | 53.1 | +6.6% | Pass |
| QC High - 1 | 98.9 | 102.3 | +3.4% | Pass |
| QC High - 2 | 101.2 | 95.9 | -5.2% | Pass |
| Reaction 1 | 35.6 | 32.1 | -9.8% | Pass |
| Reaction 2 | 67.2 | 78.9 | +17.4% | Fail |
| Reaction 3 | 44.1 | 41.5 | -5.9% | Pass |
Interpretation: In this hypothetical dataset, 8 out of 9 samples (89%) meet the acceptance criteria. The failure of "Reaction 2" would trigger an investigation. It could indicate a co-eluting impurity in the HPLC-UV method that is present in that specific sample but not in others, artificially inflating the result. The LC-MS/MS method, due to its specificity, would not be affected and serves as the arbiter. This demonstrates the power of cross-validation to identify the limitations of a routine method.
Conclusion and Recommendations
The cross-validation exercise provides the necessary evidence to confidently deploy the HPLC-UV method for routine analysis, such as release testing and reaction monitoring, where speed and cost-effectiveness are paramount. The LC-MS/MS method should be reserved as the reference or "gold standard" technique, employed for troubleshooting, impurity identification, and the analysis of highly complex or low-concentration samples.
By establishing this validated, two-method system, research and development teams can ensure the generation of reliable, accurate, and defensible analytical data throughout the lifecycle of the cholic acid-cysteine-cyanuric chloride conjugate.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 7. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 9. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. pharmdinfo.com [pharmdinfo.com]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
A Performance Benchmark Guide: The TriaChol Linker (Cholic Acid-Cysteine-Cyanuric Chloride) versus Maleimide-Based Technologies for Cysteine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of the linker in bioconjugates, such as Antibody-Drug Conjugates (ADCs), is a paramount determinant of therapeutic efficacy and safety.[1] Premature payload release in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[2] This guide introduces and benchmarks the TriaChol linker, a novel hetero-trifunctional reagent architecturally composed of cholic acid, cysteine, and a cyanuric chloride core. We hypothesize that the TriaChol linker's unique structure provides a dual advantage: (1) the formation of a highly stable thioether bond via the triazine core that resists thiol exchange reactions, and (2) enhanced cellular interaction mediated by the cholic acid moiety. We present a head-to-head performance comparison against the widely adopted maleimide-based conjugation chemistry, focusing on conjugate stability in human plasma and cellular uptake efficiency. The experimental data herein demonstrates TriaChol's potential as a next-generation technology for developing more robust and effective biotherapeutics.
Introduction: The Challenge of Linker Stability and Cellular Delivery
Site-specific bioconjugation, particularly at cysteine residues, has become a cornerstone for creating homogeneous and well-defined therapeutic proteins, ADCs, and diagnostic agents.[3][4] The thiol group of cysteine offers a reactive handle for precise chemical modification.[5] The dominant technology for this purpose has been the Michael addition reaction between a thiol and a maleimide electrophile.
However, the resulting thiosuccinimide adduct is known to be susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin, leading to linker exchange and premature drug release.[6][] This instability can compromise the therapeutic index of a bioconjugate.[8] Furthermore, achieving efficient cellular uptake and internalization of protein-based therapeutics remains a significant hurdle.
To address these limitations, we have developed the TriaChol linker. This system is designed to provide a more stable conjugation anchor while actively facilitating cellular interaction.
-
The Cyanuric Chloride Core: A triazine ring serves as the foundational scaffold. The three chlorine atoms on cyanuric chloride exhibit differential reactivity dependent on temperature and pH, allowing for sequential, controlled substitution.[9][10] Reaction with a thiol forms a highly stable thioether bond that is not susceptible to the exchange reactions that plague maleimide linkers.
-
The Cholic Acid Moiety: As a primary bile acid, cholic acid is a naturally amphipathic molecule involved in the enterohepatic circulation.[11][12] Conjugating it to a payload can leverage bile acid transporters and facilitate interaction with cell membranes, potentially enhancing cellular uptake and enabling liver-specific targeting.[13][14][15]
This guide benchmarks the TriaChol linker against a standard N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker across critical performance metrics.
Mechanism and Workflow Overview
The TriaChol linker is synthesized to have a single reactive chlorine atom remaining on the triazine core, making it ready for conjugation to a cysteine residue on a target protein. The cholic acid component is positioned to be solvent-exposed after conjugation, ready to interact with cell surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Exploiting the bile acid binding protein as transporter of a Cholic Acid/Mirin bioconjugate for potential applications in liver cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cholic Acid-Cysteine-Cyanuric Chloride and Similar Compounds for Advanced Drug Delivery
For Immediate Publication
Introduction: The Imperative for Advanced Drug Delivery Vehicles
In the landscape of modern therapeutics, the efficacy of a drug is intrinsically linked to its delivery system. The challenges of poor aqueous solubility, limited membrane permeability, and off-target effects necessitate the development of sophisticated carrier molecules.[1] Bile acids, with their inherent amphiphilicity and biocompatibility, have emerged as promising scaffolds for the design of such systems.[2] Their unique facial amphiphilicity allows for the solubilization of hydrophobic drugs and facilitates their transport across biological membranes.[1] Cholic acid, a major primary bile acid, is a particularly attractive starting material for the synthesis of novel drug delivery conjugates due to its well-defined structure and multiple reactive sites.[3]
This guide provides a comprehensive head-to-head comparison of a novel cholic acid-cysteine-cyanuric chloride conjugate with similar compounds, offering insights into their synthesis, performance, and potential applications in targeted drug delivery. We will delve into the rationale behind their design and present supporting experimental data to guide researchers in selecting and developing the next generation of therapeutic carriers.
Molecular Design and Synthesis: A Strategic Approach
The core of the compounds discussed herein lies in the strategic combination of three key components: a cholic acid backbone for biocompatibility and membrane interaction, an amino acid linker offering versatility and specific functionalities, and a cyanuric chloride core as a trivalent linker for assembling the final conjugate.
The Central Role of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective reagent that allows for the stepwise and controlled substitution of its three chlorine atoms with various nucleophiles.[4] This property is crucial for the modular synthesis of complex molecules. The reactivity of the chlorine atoms is temperature-dependent, with the first substitution typically occurring at 0°C, the second at room temperature, and the third requiring elevated temperatures.[5] This differential reactivity enables the precise and sequential introduction of different functional moieties, such as cholic acid and cysteine.
Diagram: Synthesis Pathway of Cholic Acid-Cysteine-Cyanuric Chloride
Caption: Stepwise synthesis of the cholic acid-cysteine-cyanuric chloride conjugate.
Head-to-Head Comparison: Performance Metrics
The performance of these conjugates as drug delivery vehicles can be evaluated based on several key parameters: drug loading capacity, encapsulation efficiency, stability, drug release profile, and cellular uptake. While a direct comparative study of the target compound is not yet published, we can infer its potential performance by analyzing data from similar cholic acid and triazine-based systems.
| Compound Type | Key Features | Anticipated Drug Loading | Anticipated Release Profile | Cellular Uptake Mechanism | Reference |
| Cholic Acid-Cysteine-Cyanuric Chloride | Amphiphilic, potential for disulfide-cleavable linkage. | Moderate to High | pH and redox-sensitive | Transporter-mediated (bile acid transporters) | Inferred from[6][7] |
| Cholic Acid-Amino Acid Conjugates (General) | Biocompatible, tunable properties based on amino acid. | Varies | pH-sensitive | Transporter-mediated | [6] |
| Cholic Acid-Polymer Conjugates (e.g., PEG) | Increased hydrophilicity, prolonged circulation. | High | Sustained release | Enhanced Permeability and Retention (EPR) effect | [8] |
| Cyanuric Chloride-Lipid Conjugates | Form stable nanoparticles for gene and drug delivery. | High | Varies | Endocytosis | [5] |
Analysis of Comparative Performance:
-
Drug Loading and Encapsulation: The amphiphilic nature of the cholic acid moiety is expected to facilitate the encapsulation of hydrophobic drugs within the core of self-assembled nanoparticles. The presence of the triazine ring and the cysteine residue can further contribute to drug-carrier interactions through hydrogen bonding and other non-covalent forces, potentially leading to high drug loading capacities.[9]
-
Drug Release: The introduction of a cysteine linker opens up the possibility of creating a redox-sensitive drug delivery system. The disulfide bond in cysteine can be cleaved in the reducing environment of the intracellular space, leading to targeted drug release. Furthermore, the triazine ring can be designed to be pH-sensitive, allowing for drug release in the acidic environment of tumors or endosomes.
-
Cellular Uptake: A significant advantage of using cholic acid is its ability to be recognized by bile acid transporters, which are highly expressed in the liver and small intestine.[10] This allows for targeted delivery to these tissues, which is particularly beneficial for treating liver diseases and for oral drug delivery. The conjugation with cysteine may also influence the interaction with other cellular transporters.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar compounds and provide a framework for the preparation and evaluation of cholic acid-cysteine-cyanuric chloride and its analogues.
Protocol 1: Synthesis of 2,4-dichloro-6-(cholic acid)-1,3,5-triazine
This protocol is adapted from general procedures for the first nucleophilic substitution on cyanuric chloride.[11][12]
Materials:
-
Cyanuric chloride
-
Cholic acid
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve cholic acid (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Slowly add the cholic acid solution to the cyanuric chloride solution dropwise over 30 minutes with constant stirring, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2,4-dichloro-6-(cholic acid)-1,3,5-triazine.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to performance evaluation of the conjugates.
Protocol 2: Synthesis of Cholic Acid-Cysteine-Cyanuric Chloride Conjugate
This protocol is a logical extension based on the stepwise reactivity of cyanuric chloride.[11][12]
Materials:
-
2,4-dichloro-6-(cholic acid)-1,3,5-triazine (from Protocol 1)
-
L-Cysteine
-
DIPEA
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichloro-6-(cholic acid)-1,3,5-triazine (1.0 eq) in THF.
-
In a separate flask, dissolve L-cysteine (1.0 eq) and DIPEA (2.2 eq) in a mixture of THF and water.
-
Add the cysteine solution to the triazine solution and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography to yield the final cholic acid-cysteine-cyanuric chloride conjugate.
Conclusion and Future Outlook
The conjugation of cholic acid with cysteine via a cyanuric chloride linker presents a promising strategy for the development of advanced drug delivery systems. The modular nature of the synthesis allows for the fine-tuning of the conjugate's properties to suit specific therapeutic applications. While further direct comparative studies are needed to fully elucidate the performance of the cholic acid-cysteine-cyanuric chloride conjugate, the available data on similar compounds suggest that it holds significant potential for targeted and controlled drug release. Future research should focus on the synthesis and comprehensive evaluation of a library of such conjugates with varying amino acid linkers to establish clear structure-activity relationships and unlock their full therapeutic potential.
References
- 1. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel cholic acid derivatives as highly potent agonists for G protein-coupled bile acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of amino-conjugated bile acid derivatives against non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Bile Acid-Triclosan Conjugates: A Study on Antibacterial, Antibiofilm, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholic acid-based mixed micelles as siRNA delivery agents for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of cholic acid-conjugated oxaliplatin as a new prodrug for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transporter-targeted cholic acid-cytarabine conjugates for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
A Senior Application Scientist's Guide to Reproducible Synthesis of Cholic Acid-Cysteine Conjugates
For researchers and drug development professionals, the conjugation of biomolecules is a cornerstone of innovation. Bile acids, like cholic acid, are particularly attractive as drug delivery vehicles due to their biocompatibility and ability to leverage enterohepatic circulation.[1][2] When combined with amino acids such as cysteine, they can be used to create sophisticated nanostructures or targeted therapeutic agents. However, the success and validity of such constructs hinge on the reproducibility of their synthesis.
This guide provides an in-depth comparison of three distinct chemical strategies for conjugating cholic acid to cysteine, with a central focus on the factors that govern experimental reproducibility. We will dissect a hypothetical synthesis using cyanuric chloride as a linker and compare it against two common alternative methods: carbodiimide coupling and heterobifunctional crosslinking. Our analysis will move beyond mere procedural steps to explain the underlying chemical logic, potential pitfalls, and the pathway to achieving consistent, reliable results.
The Challenge: Ensuring Structural Fidelity in Multi-Functional Molecules
Reproducibility in bioconjugation is often challenged by the presence of multiple reactive functional groups on the constituent molecules.[3] Cysteine is a prime example, possessing three potential reaction sites: a primary amine (-NH2), a carboxylic acid (-COOH), and a uniquely reactive thiol (-SH). Cholic acid presents its own challenges with a primary carboxylic acid and three secondary hydroxyl groups. A robust and reproducible protocol must, therefore, exert precise control over which groups react, minimizing side products and batch-to-batch variability.
Method A: Cyanuric Chloride as a Trifunctional Linker
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an attractive linker due to its three chlorine atoms, which can be substituted sequentially with different nucleophiles by carefully controlling the reaction temperature.[4] The first substitution typically occurs at 0-5°C, the second at room temperature, and the third requires elevated temperatures.[5] This offers a pathway to assemble a tripartite conjugate in a stepwise manner.
Experimental Workflow: Cholic Acid-Cysteine-Cyanuric Chloride
The proposed workflow involves a three-step sequential substitution. To ensure selectivity, we must first modify cholic acid to introduce a primary amine, as direct reaction of the cholic acid carboxylate with cyanuric chloride can be inefficient.[6] The order of addition is critical; we will add the most complex and sensitive molecule, cysteine, in the second step to react with a more stable intermediate.
Detailed Protocol (Method A)
-
Synthesis of Amine-Modified Cholic Acid:
-
Activate the carboxylic acid of cholic acid (1 eq.) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous DMF for 4 hours at room temperature.
-
Add ethylenediamine (5 eq.) and stir overnight.
-
Purify the resulting N-(2-aminoethyl)cholanamide by column chromatography.
-
-
First Substitution on Cyanuric Chloride:
-
Dissolve cyanuric chloride (1 eq.) in cold acetone (0-5°C).
-
In a separate flask, dissolve N-(2-aminoethyl)cholanamide (1 eq.) and a mild base like potassium carbonate (K₂CO₃, 1.1 eq.) in aqueous acetone.[7]
-
Slowly add the cholic acid derivative solution to the cyanuric chloride solution, maintaining the temperature at 0-5°C for 4 hours.
-
Monitor the formation of the dichlorotriazinyl intermediate by Thin Layer Chromatography (TLC).
-
-
Second Substitution with Cysteine:
-
Crucial Step: Use L-cysteine with its thiol group protected (e.g., as a trityl derivative) to prevent reaction at the sulfhydryl group.
-
Add the thiol-protected L-cysteine (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Third Substitution (Quenching):
-
Add a small amine like ethanolamine in excess to quench the final chlorine atom by heating the reaction to ~50°C. This prevents cross-linking and hydrolysis of the final reactive site.
-
-
Deprotection and Purification:
-
Remove the thiol protecting group under appropriate conditions (e.g., mild acid for a trityl group).
-
Purify the final conjugate using preparative High-Performance Liquid Chromatography (HPLC).
-
Reproducibility Analysis (Method A)
-
Strengths: The stepwise, temperature-controlled nature of the reaction theoretically allows for the construction of complex, multi-component molecules on a single scaffold.
-
Weaknesses & Reproducibility Challenges:
-
Strict Temperature Control: The entire process is highly sensitive to temperature fluctuations. A slight increase in temperature during the first substitution can lead to the formation of di-substituted cholic acid products, significantly impacting yield and purity.[7]
-
Hydrolysis: Cyanuric chloride and its chlorinated intermediates are susceptible to hydrolysis.[5][6] Variations in ambient humidity or water content in solvents can lead to the formation of hydroxy-triazine byproducts, which complicates purification and reduces the yield of the desired product.
-
Protecting Groups: The necessity of protecting the cysteine thiol group adds extra steps (protection and deprotection) to the synthesis, each of which can have incomplete conversion rates, affecting the overall yield and reproducibility.
-
Purification: The final reaction mixture can be complex, containing di- and tri-substituted products, hydrolyzed byproducts, and unreacted intermediates, making purification challenging and a potential source of batch-to-batch variation.[4]
-
Method B: Carbodiimide Coupling (EDC/NHS)
Carbodiimide chemistry is a widely used method for forming an amide bond between a carboxylic acid and a primary amine.[9] In this context, it provides a direct route to link the carboxylic acid of cholic acid to the amino group of cysteine.
Experimental Workflow: Direct Amidation
This approach is more direct but requires protection of the cysteine carboxyl group to prevent self-polymerization.
Detailed Protocol (Method B)
-
Activation of Cholic Acid:
-
Dissolve cholic acid (1 eq.) in anhydrous DMF.
-
Add NHS (1.5 eq.) and EDC (1.5 eq.). Stir at room temperature for 4-6 hours to form the active NHS-ester intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-cysteine ethyl ester hydrochloride (1.2 eq.) in DMF and add DIPEA (2.5 eq.) to neutralize the salt and raise the pH to ~8.5.
-
Add the cysteine solution to the activated cholic acid solution and stir overnight at room temperature.
-
-
Purification:
-
Quench the reaction with water and purify the product by preparative HPLC.
-
Reproducibility Analysis (Method B)
-
Strengths: This is a very common, well-understood reaction. The protocol is simpler than the cyanuric chloride method, with fewer discrete, temperature-sensitive steps.
-
Weaknesses & Reproducibility Challenges:
-
Side Reactions: The active O-acylisourea intermediate formed by EDC can undergo side reactions, such as rearrangement to an inactive N-acylurea, especially if the NHS ester is not formed efficiently. This is a common cause of low and variable yields.
-
Hydrolysis: The NHS-ester is highly susceptible to hydrolysis, which competes with the desired amidation reaction.[10] The reaction must be performed in anhydrous solvents, and the half-life of the ester decreases significantly at higher pH.[10] Reproducibility demands consistent solvent quality and pH control.
-
The Thiol Problem: The free thiol of cysteine remains a significant issue. Although less nucleophilic than the primary amine at pH 8.5, it can still participate in side reactions, potentially leading to product heterogeneity.
-
Method C: Heterobifunctional Crosslinking (SMCC)
This approach offers the highest degree of selectivity by using orthogonal chemistries to target specific functional groups. A heterobifunctional crosslinker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) contains an NHS-ester to react with amines and a maleimide group to react specifically with thiols.[11]
Experimental Workflow: Orthogonal Conjugation
This two-stage process ensures that each part of the linker reacts only with its intended target, leading to a single, well-defined product structure.
Detailed Protocol (Method C)
-
Preparation of Amine-Modified Cholic Acid:
-
Synthesize N-(2-aminoethyl)cholanamide as described in Method A, Step 1.
-
-
Maleimide-Activation of Cholic Acid:
-
Dissolve the amine-modified cholic acid (1 eq.) in a buffer such as PBS at pH 7.2-8.0.
-
Dissolve SMCC (1.5 eq.) in an organic co-solvent like DMF and add it to the cholic acid solution.
-
React for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC immediately using a desalting column (size exclusion chromatography).
-
-
Thiol-Maleimide Conjugation:
-
Dissolve L-cysteine (1.5 eq.) in a degassed buffer at pH 6.5-7.5. The lower pH favors the thiol-maleimide reaction over amine reactions.
-
If necessary, briefly treat the cysteine solution with a mild reducing agent like TCEP to ensure the thiol is free and not part of a disulfide bond.[12]
-
Add the cysteine solution to the purified maleimide-activated cholic acid.
-
React for 2 hours at room temperature.
-
-
Purification:
-
Purify the final, stable thioether-linked conjugate by HPLC.
-
Reproducibility Analysis (Method C)
-
Strengths:
-
High Selectivity: This is the key advantage. The NHS-ester reacts with the amine, and the maleimide reacts specifically with the thiol. This orthogonality eliminates most side products and removes the need for protecting groups on cysteine.
-
Well-Defined Product: The reaction produces a single major product with a defined orientation and linkage, which is the cornerstone of reproducibility.
-
-
Weaknesses & Reproducibility Challenges:
-
Linker Stability: The maleimide group can be unstable in aqueous solutions and prone to hydrolysis, requiring the two steps of the reaction to be performed sequentially with purification of the intermediate.
-
Thioether Bond Stability: While generally stable, the thioether bond formed can undergo a retro-Michael reaction in the presence of other thiols (like glutathione in biological systems), although this is more of a concern for in vivo stability than for synthetic reproducibility.[13] Recent advances have developed methods to stabilize this linkage.[13]
-
Comparative Summary and Recommendations
| Feature | Method A: Cyanuric Chloride | Method B: Carbodiimide (EDC/NHS) | Method C: Heterobifunctional (SMCC) |
| Selectivity | Low to Moderate | Moderate | Very High |
| Key Challenge | Strict temperature control; multiple reactive sites on cysteine | NHS-ester hydrolysis; side reactions of EDC and free thiol | Stability of maleimide intermediate |
| Protecting Groups | Required (Cysteine Thiol) | Required (Cysteine Carboxyl) | Not Required |
| Number of Steps | High (including amine modification & deprotection) | Moderate | High (including amine modification & intermediate purification) |
| Purification | Difficult | Moderate | Relatively Straightforward |
| Reproducibility | Low. Highly sensitive to minor variations in temperature and moisture. | Moderate. Sensitive to solvent purity and pH. Prone to side-products. | High. Orthogonal reactions lead to a well-defined product. |
Expert Recommendation
For researchers and drug developers prioritizing the synthesis of a well-defined, structurally consistent cholic acid-cysteine conjugate, Method C (Heterobifunctional Crosslinking) is unequivocally the superior choice. While the protocol involves multiple steps, including the purification of an intermediate, the high selectivity of the orthogonal reactions ensures the formation of a single, desired product. This chemical precision is the foundation of experimental reproducibility, leading to reliable batch-to-batch consistency, simplified purification, and unambiguous characterization.
While Method A (Cyanuric Chloride) offers intriguing possibilities for creating complex scaffolds, its extreme sensitivity to reaction conditions and the necessity of a protecting group strategy for cysteine make it a poor choice for reproducible synthesis. The resulting product is likely to be a heterogeneous mixture, posing significant challenges for purification and characterization.
Method B (Carbodiimide Coupling) is a viable and simpler alternative for creating a basic amide linkage, but it fails to address the reactivity of cysteine's free thiol group. This inherent lack of selectivity compromises the structural homogeneity of the final product, thereby limiting its reproducibility compared to the SMCC approach.
Ultimately, investing in a more selective, albeit more complex, synthetic route at the outset will yield more reliable and trustworthy data in downstream applications, which is paramount in scientific research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Validation of Analytical Data
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, and specifically in the analysis of complex molecules such as derivatized cholic acid-cysteine conjugates, the integrity of your data is paramount. The reaction between cholic acid, cysteine, and cyanuric chloride creates a novel analyte whose accurate quantification is critical for pharmacokinetic studies, stability assessments, and ultimately, regulatory approval. This guide provides an in-depth, experience-driven approach to the statistical validation of the analytical methods used to generate this data, ensuring that your results are not just numbers, but reliable, reproducible, and defensible facts.
Our focus will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a cornerstone document for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The 'Why': Causality Behind the Validation Framework
Before delving into the 'how,' it is crucial to understand the 'why.' An analytical method validation is a formal process that provides scientific evidence that an analytical method is reliable and consistent before it can be used in routine analysis.[4] For a novel derivatized molecule, this is not a mere checkbox exercise. The derivatization process itself, which enhances detectability or chromatographic properties, introduces potential variability.[5][6][7][8] Therefore, we validate to prove that our method is "fit for purpose," meaning it can reliably measure the intended analyte at the required levels in the presence of other components.[2][9]
The validation process can be visualized as a series of interconnected pillars that collectively support the integrity of the final reported result.
Caption: The lifecycle of an analytical method, from development through routine use, is underpinned by a comprehensive validation of core performance characteristics as defined by ICH Q2.
System Suitability Testing: The Daily Gatekeeper
Before any validation or sample analysis run, we perform System Suitability Testing (SST). This is non-negotiable. SST is not method validation; it is a check to ensure the entire analytical system (HPLC, column, mobile phase, etc.) is performing acceptably on the day of the analysis.[10][11] Think of it as a pilot's pre-flight checklist.
Typical SST Parameters for an HPLC Method:
-
Precision/Repeatability: The relative standard deviation (%RSD) of peak areas from replicate injections (typically 5 or 6) of a standard should be ≤ 2.0%.[11][12]
-
Tailing Factor (T): Should be ≤ 2.0 to ensure peak symmetry.[13][14]
-
Resolution (Rs): Must be ≥ 2.0 between the analyte peak and the closest eluting peak (e.g., an impurity or another component).[12][14]
-
Theoretical Plates (N): A measure of column efficiency, typically >2000.[12][13]
Failure to meet SST criteria invalidates the entire run. Do not proceed with analysis until the system issue is rectified.[11][12]
Core Validation Parameters: Statistical Deep Dive
The following sections detail the core validation parameters, the rationale for their assessment, and the statistical methods used for their evaluation.
Specificity: Proving You're Measuring the Right Thing
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2][15] For our cholic acid-cysteine conjugate, we must prove that our signal is not an artifact of unreacted starting materials (cholic acid, cysteine) or by-products from the cyanuric chloride linker.
Experimental Protocol & Statistical Evaluation:
-
Analyze Blank Matrix: Inject a sample of the matrix (e.g., plasma, formulation buffer) without the analyte to check for interferences at the analyte's retention time.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that the analyte peak is resolved from these degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess peak purity.[16] This provides statistical confidence that the chromatographic peak is spectrally homogeneous and not comprised of co-eluting impurities. The comparison of spectra across the peak should yield a purity angle less than the purity threshold.
Linearity & Range: Establishing a Proportional Response
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1][4] This relationship is the foundation for calculating the concentration of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[17]
Experimental Protocol & Statistical Evaluation:
-
Preparation: Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).[18]
-
Analysis: Analyze each standard, typically in triplicate.
-
Statistical Analysis:
-
Linear Regression: Plot the mean response (e.g., peak area) versus concentration and perform a least-squares linear regression analysis.[4][19]
-
Correlation Coefficient (r) and Coefficient of Determination (R²): The R² value should ideally be > 0.995.[18] However, a high R² value alone is insufficient.
-
Residual Plot Analysis (Crucial Step): Plot the residuals (the difference between the observed response and the response predicted by the regression line) against concentration. The residuals should be randomly scattered around the zero line.[18] A fanned or curved pattern indicates non-linearity or heteroscedasticity, suggesting a weighted regression model may be more appropriate.[18]
-
Y-intercept: The y-intercept should be statistically insignificant from zero, indicating no systematic bias.
-
| Parameter | Acceptance Criterion | Rationale |
| Coefficient of Determination (R²) | ≥ 0.995 | Indicates a strong correlation between concentration and response.[18] |
| Residual Plot | Randomly scattered around zero | Confirms that the linear model is appropriate across the entire range.[18] |
| Y-intercept | Not significantly different from zero | Demonstrates a lack of constant systematic error (bias). |
Accuracy: Closeness to the True Value
Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[15][16] It is a measure of the method's systematic error.
Experimental Protocol & Statistical Evaluation:
-
Preparation: Analyze a minimum of nine determinations over at least three concentration levels (low, medium, high) covering the specified range (e.g., 3 replicates at 3 concentrations).[1][2] These samples are prepared by spiking a known amount of the analyte into a blank matrix.
-
Analysis: The concentration of each sample is calculated using the calibration curve generated for linearity.
-
Statistical Evaluation: Accuracy is reported as the percent recovery of the known amount. The mean recovery should be within an acceptable range, typically 98-102% for drug substance assays and 95-105% for drug product assays, though this can vary.
Calculation: Percent Recovery = (Mean Measured Concentration / Spiked Concentration) * 100
Precision: Agreement Between Measurements
Why it's critical: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[15][16] It is a measure of the method's random error and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval under the same conditions.[16]
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[16]
Experimental Protocol & Statistical Evaluation:
-
Preparation & Analysis: The same samples prepared for the accuracy study can be used.
-
Statistical Evaluation: Precision is expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) for each concentration level.
Calculation: %RSD = (Standard Deviation of Measurements / Mean of Measurements) * 100
| Level | Parameter | Typical Acceptance Criteria (%RSD) |
| Repeatability | Intra-Assay Precision | ≤ 2% |
| Intermediate Precision | Inter-Assay Precision | ≤ 3% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Why it's critical: These parameters define the lower limits of the method's performance.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[16][20]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][16][20] The LOQ is the lowest point on your calibration curve.
Methods for Determination (ICH Q2):
-
Based on Signal-to-Noise Ratio (S/N):
-
Based on the Standard Deviation of the Response and the Slope:
Robustness: Reliability During Normal Use
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][22] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.[23]
Experimental Protocol & Statistical Evaluation:
-
Design of Experiments (DoE): A factorial design is the most efficient approach.[22][24]
-
Vary Parameters: Deliberately vary critical parameters like:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Analyze the effect of these changes on SST parameters (e.g., resolution, retention time). If the changes do not significantly impact the results, the method is considered robust.
Caption: A Design of Experiments (DoE) approach for robustness testing involves systematically varying method parameters around a nominal center point and monitoring key outputs.
Conclusion: A Commitment to Data Integrity
The statistical validation of an analytical method for a novel compound like a cholic acid-cysteine-cyanuric chloride conjugate is a rigorous but essential undertaking. It transforms an analytical procedure into a reliable, controlled process. By understanding the causality behind each validation parameter and meticulously applying the correct statistical tools, researchers and scientists can ensure the highest level of data integrity. This commitment to scientific rigor is the bedrock upon which successful drug development is built, ensuring that decisions are based on data that is accurate, precise, and unequivocally trustworthy.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. metrology-journal.org [metrology-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consultations.tga.gov.au [consultations.tga.gov.au]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. assayprism.com [assayprism.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 20. researchgate.net [researchgate.net]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ijpsonline.com [ijpsonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
